methyl methylphosphonic acid
Description
Significance in Environmental and Forensic Science
Methylphosphonic acid is a crucial analyte in environmental monitoring and forensic investigations due to its association with highly toxic nerve agents. It is the final degradation product of several nerve agents, including sarin (B92409), soman (B1219632), cyclosarin, and VX. murdoch.edu.auornl.gov The presence of MPA in environmental samples like soil and water can serve as a key indicator of the historical use or disposal of these chemical warfare agents. murdoch.edu.auornl.gov Consequently, robust analytical methods for its detection are paramount for verification and forensic purposes. murdoch.edu.au
The persistence of methylphosphonic acid in the environment makes it a long-term marker. researchgate.net For instance, it has been detected in soil contaminated with VX, likely as a hydrolysis product of ethyl methylphosphonic acid, which itself is a breakdown product of VX under certain pH conditions. ornl.gov Similarly, it is formed from the slow hydrolysis of isopropyl methylphosphonic acid, a degradation product of sarin. ornl.gov The development of sensitive and selective detection methods for MPA and its alkylated precursors in various matrices, including soil, water, and even biological samples, is an active area of research. jst.go.jpresearchgate.netnih.gov These methods often involve derivatization to enhance volatility for analysis by gas chromatography-mass spectrometry (GC-MS). murdoch.edu.aujst.go.jpnih.gov
Role in Geochemical Cycles
Beyond its forensic significance, methylphosphonic acid plays a notable role in the Earth's biogeochemical cycles, particularly the phosphorus and carbon cycles. It is a naturally produced compound, synthesized by various marine microbes, including the archaeon Nitrosopumilus maritimus. nih.govnih.gov This microbial synthesis provides a source of methane (B114726) in the aerobic ocean, a phenomenon known as the "methane paradox." nih.govnih.govnih.gov The catabolism of methylphosphonic acid by phosphorus-starved marine microorganisms releases methane as a byproduct. nih.govnih.govnih.gov
Organophosphonates, including methylphosphonic acid, constitute a significant portion of the dissolved organic phosphorus pool in marine environments. io-warnemuende.deifremer.fr As inorganic phosphate (B84403) is often a limiting nutrient in marine ecosystems, the ability of microbes to utilize phosphonates as an alternative phosphorus source is ecologically important. nih.gov The cycling of methylphosphonic acid, involving both its biosynthesis and subsequent breakdown by marine life, links the phosphorus and carbon cycles and can indirectly influence the environment through the production of the potent greenhouse gas, methane. nih.gov
Advanced Research Contexts
The study of methylphosphonic acid extends into advanced research areas, including astrobiology and the development of novel analytical techniques. The detection of alkylphosphonic acids, including methylphosphonic acid, in the Murchison meteorite suggests an extraterrestrial origin for these compounds. nih.govhawaii.edu Research indicates that these molecules can be synthesized abiotically in interstellar icy grains, providing a potential source of bioavailable phosphorus for the emergence of life on early Earth. nih.govhawaii.edu
Furthermore, advanced analytical methods are continually being developed for the sensitive and specific detection of methylphosphonic acid. These include immunoassays, colorimetric biosensors using DNA aptamers and gold nanoparticles, and sophisticated mass spectrometry techniques like Orbitrap isotope ratio mass spectrometry (Orbitrap-IRMS). nih.govikm.org.mynih.govajchem-a.com Orbitrap-IRMS allows for the simultaneous measurement of multiple stable isotopes (e.g., ¹³C and ²H) in MPA, which can provide a forensic "fingerprint" to trace its origin and synthesis route. nih.gov Research also explores the fundamental chemistry of MPA, such as the formation of cyclic trimers at low temperatures, which contributes to our understanding of phosphorus chemistry in extraterrestrial environments. researchgate.net
Chemical and Physical Properties
Methylphosphonic acid is an organophosphorus compound characterized by a tetrahedral phosphorus atom bonded to a methyl group, two hydroxyl groups, and a double-bonded oxygen atom. wikipedia.org Its chemical formula is CH₅O₃P. wikipedia.org It presents as a white, non-volatile solid with a melting point ranging from 105 to 107 °C. wikipedia.org A key physical property is its solubility; it is readily soluble in water and common alcohols but demonstrates poor solubility in organic solvents. wikipedia.org
| Property | Value |
| Chemical Formula | CH₅O₃P |
| Molar Mass | 96.02 g/mol |
| Appearance | White Solid |
| Melting Point | 105 to 107 °C |
| Solubility | Soluble in water and common alcohols, poorly soluble in organic solvents. wikipedia.org |
Synthesis and Reactions
The synthesis of methylphosphonic acid can be achieved through various chemical routes. A common method involves the Michaelis-Arbuzov reaction, starting with triethylphosphite. wikipedia.org This reaction generates a phosphorus(V) center. The resulting dialkylphosphonate is then treated with chlorotrimethylsilane, followed by hydrolysis of the siloxyphosphonate intermediate to yield methylphosphonic acid. wikipedia.org Direct hydrolysis of the dialkylphosphonate is challenging, necessitating the use of the siloxyphosphonate intermediate. wikipedia.org A one-pot synthesis method was also developed by Katritzky and coworkers in 1989. wikipedia.org Other research has focused on the synthesis of alkyl hydrogen methylphosphonates through a three-stage route involving transesterification, reaction with methyl iodide, and selective demethylation. rsc.org
Spectroscopic Data
The identification and characterization of methylphosphonic acid and its derivatives heavily rely on spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method, often requiring derivatization of the polar acid to a more volatile ester or silyl (B83357) derivative. murdoch.edu.aujst.go.jpnih.gov For instance, derivatization with trimethyloxonium (B1219515) tetrafluoroborate (B81430) converts the acid to its methyl ester for analysis by GC-MS. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is instrumental in studying the enzymatic conversion of methylphosphonic acid. acs.org For example, it has been used to demonstrate the conversion of methylphosphonic acid to hydroxymethylphosphonic acid. acs.org Infrared spectroscopy (IR) and photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) are employed in more fundamental research, such as investigating the formation of cyclic methylphosphonic acid trimers. researchgate.net
Environmental Fate and Transport
The environmental behavior of methylphosphonic acid is largely dictated by its physical and chemical properties, particularly its high water solubility and low volatility. wikipedia.orgfishersci.com These characteristics mean that it is likely to be mobile in the environment, especially in aqueous systems, and is not expected to readily evaporate into the atmosphere. fishersci.comcdc.gov
In Soil
In soil environments, methylphosphonic acid can persist, serving as a long-term indicator of nerve agent contamination. ornl.gov Its mobility in soil can be influenced by the flow of water, such as during irrigation. cdc.gov The detection of MPA in soil often requires sophisticated analytical procedures to overcome interference from the complex soil matrix and potential adsorption of the acid to soil particles. jst.go.jpresearchgate.net Pre-treatment methods, such as alkaline extraction or ion-exchange chromatography, can be employed to improve recovery and detection yields. researchgate.net
Bacterial strains capable of utilizing methylphosphonic acid as a phosphorus source have been isolated from contaminated soils. nih.gov This suggests that microbial degradation can play a role in the ultimate fate of MPA in the terrestrial environment. nih.gov
In Water
Due to its solubility, methylphosphonic acid can contaminate groundwater and surface water. fishersci.comcdc.gov It does not break down rapidly in water and can remain for extended periods. cdc.gov The analysis of MPA in water samples, particularly those with high salt content like brackish or coastal waters, presents challenges. nih.gov High salt concentrations can decrease the efficiency of solid-phase extraction (SPE) methods used to concentrate the analyte. nih.gov To address this, techniques like electrodialysis have been implemented to desalt samples prior to analysis. nih.gov
The photolysis, or breakdown by light, of methylphosphonic acid in aqueous solutions has been studied. nih.govrsc.org Research indicates that the degradation is more significant under alkaline conditions and that the process involves reactive oxygen species. nih.govrsc.org This photo-degradation pathway provides another mechanism for the transformation of MPA in the environment. nih.gov
Analytical Methodologies
The reliable detection and quantification of methylphosphonic acid are critical for both forensic and environmental applications. Due to its polar and non-volatile nature, direct analysis is often challenging, necessitating specific sample preparation and analytical techniques. murdoch.edu.au
Sample Preparation and Derivatization
A crucial step in the analysis of methylphosphonic acid, particularly for gas chromatography-based methods, is derivatization. This process converts the polar acid into a more volatile and less polar derivative. murdoch.edu.au Common derivatization reagents include:
Trimethylsilylation agents like N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which convert the acid to its trimethylsilyl (B98337) or tert-butyldimethylsilyl ester. jst.go.jpnih.govnih.gov
Methylating agents such as diazomethane (B1218177) or trimethyloxonium tetrafluoroborate (TMO·BF₄), which form the methyl ester of the acid. murdoch.edu.aunih.gov
p-Bromophenacyl bromide has also been used for derivatization prior to analysis by liquid chromatography. researchgate.net
For complex matrices like soil or water, sample preparation often involves an extraction step. Solid-phase extraction (SPE) is commonly used to isolate and concentrate MPA from aqueous samples. nih.gov For soil samples, an alkaline extraction procedure may be used to improve the recovery of the acid. researchgate.net
Detection Techniques
A variety of instrumental techniques are employed for the detection of methylphosphonic acid:
| Technique | Description | Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A widely used technique that separates compounds in a gaseous state and then identifies them based on their mass-to-charge ratio. Requires derivatization for MPA. murdoch.edu.aujst.go.jpnih.gov | Detection limits in the low microgram per liter (μg/L) or parts-per-billion (ppb) range can be achieved. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. Can analyze MPA without derivatization, though derivatization can improve sensitivity. researchgate.netsielc.com | Can achieve good linearity, sensitivity, and reproducibility for quantitative analysis. researchgate.net |
| Gas Chromatography-Flame Photometric Detection (GC-FPD) | A GC-based method that uses a flame photometric detector, which is sensitive to phosphorus-containing compounds. nih.gov | Detection limits of 0.025 ppm have been reported for related compounds in urine. nih.gov |
| Immunoassays (e.g., ELISA) | Utilizes the specific binding of antibodies to the target molecule. Can be rapid and sensitive for screening purposes. nih.gov | Offers a rapid, sensitive, and specific detection method. nih.gov |
| Colorimetric Biosensors | Employ materials like DNA aptamers and gold nanoparticles that change color in the presence of the target analyte. ikm.org.myajchem-a.com | A detection limit of 0.3 mM has been reported for a colorimetric aptasensor. ajchem-a.com |
| Orbitrap Isotope Ratio Mass Spectrometry (Orbitrap-IRMS) | An advanced technique that allows for the simultaneous measurement of the stable isotopic composition (e.g., ¹³C and ²H) of the molecule. nih.gov | Provides high precision measurements (≈0.9 ‰ for ¹³C and ≈3.6 ‰ for ²H). nih.gov |
Biological and Geochemical Significance
Methylphosphonic acid is not only a synthetic compound or a degradation product but also a naturally occurring molecule with significant biological and geochemical implications. Its presence and cycling in the environment, particularly in marine systems, highlight its role in nutrient dynamics and greenhouse gas production.
As a Biomarker
The presence of methylphosphonic acid and its degradation products can serve as biomarkers for specific biological or chemical processes. In forensic science, MPA and its alkylated precursors (e.g., isopropyl methylphosphonic acid, ethyl methylphosphonic acid) are definitive biomarkers for exposure to or the use of specific nerve agents like sarin and VX. nih.govopcw.org Analysis of these compounds in urine or serum can be used to confirm exposure in victims of chemical attacks. nih.govopcw.org
In a broader ecological context, the genes responsible for the biosynthesis of methylphosphonic acid can be used as genetic biomarkers to identify and quantify the distribution of organisms capable of producing this compound in marine environments. nih.gov The abundance of these genes in metagenomic datasets suggests that methylphosphonate (B1257008) biosynthesis is a common process among marine microbes. nih.gov
Role in Biogeochemical Cycling
Methylphosphonic acid is an important component of the marine phosphorus cycle. io-warnemuende.de Phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, can be a significant source of the essential nutrient phosphorus for marine life, especially in phosphate-depleted regions. nih.govifremer.fr Marine microbes, including bacteria and archaea, have evolved biochemical pathways to both synthesize and break down methylphosphonic acid. nih.govacs.org
The biosynthesis of methylphosphonic acid by organisms like Nitrosopumilus maritimus introduces this compound into the marine dissolved organic matter pool. nih.govnih.gov Other microbes, when starved of more readily available phosphorus sources, can utilize enzymes like C-P lyase to cleave the C-P bond in methylphosphonic acid. nih.govnih.gov This catabolic process serves two purposes: it releases inorganic phosphate that the microbe can use for growth, and it produces methane as a byproduct. nih.govnih.gov This microbial cycling of methylphosphonic acid provides a compelling explanation for the observed supersaturation of methane in the oxygen-rich surface waters of the ocean, a long-standing puzzle known as the "ocean methane paradox". nih.govnih.govwikipedia.org This process links the global phosphorus, carbon, and potentially sulfur cycles, highlighting the intricate connections within Earth's biogeochemical systems. nih.govpnas.org
Astrobiological Implications
The study of methylphosphonic acid also extends to the field of astrobiology, which investigates the origin, evolution, and distribution of life in the universe. The discovery of alkylphosphonic acids, including methylphosphonic acid, in the Murchison meteorite provides tangible evidence that these organic phosphorus compounds can have an extraterrestrial origin. nih.govhawaii.edu
Laboratory experiments simulating the conditions of interstellar space have shown that these molecules can be formed in phosphine-containing ice analogs when exposed to ionizing radiation. nih.govresearchgate.net This suggests a plausible pathway for the abiotic synthesis of phosphonic acids in interstellar molecular clouds. nih.gov The presence of these compounds in meteorites implies that they could have been delivered to the early Earth, providing a soluble and potentially more bioavailable source of phosphorus compared to the common phosphate minerals. nih.govhawaii.edu The identification of methylphosphonic acid is particularly significant as it contains the P-C bond and, upon oxidation, the P-O-C backbone found in fundamental biological molecules, suggesting a possible role in the prebiotic chemistry that led to the emergence of life. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMMGGJCLDORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968050 | |
| Record name | Methyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-53-1, 53396-53-5 | |
| Record name | Monomethyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC289391 | |
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| Record name | Methyl hydrogen methylphosphonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-methyl-, monomethyl ester | |
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Synthetic Pathways and Biosynthesis of Methylphosphonic Acid
Chemical Synthesis Methodologies
The creation of methylphosphonic acid derivatives in a laboratory setting involves several key methodologies, including esterification, conversion to reactive intermediates, and targeted derivatization for analytical purposes.
Esterification Reactions for Methylphosphonic Acid Derivatives
The direct esterification of methylphosphonic acid to form its corresponding esters can be a challenging process but is achievable through various synthetic routes. One approach involves the use of coupling reagents and catalysts. For instance, attempts have been made using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and catalysts like silica (B1680970) chloride or sulfuric acid, although with limited success in producing dialkyl methylphosphonate (B1257008) ester derivatives. murdoch.edu.au A more successful method for preparing dialkyl methylphosphonates involves first converting methylphosphonic acid to methylphosphonyl dichloride. murdoch.edu.au
Alternative methods for direct esterification have been explored. The use of silica chloride as a heterogeneous catalyst at room temperature has been reported to convert methylphosphonic acid to dialkyl methylphosphonates using various primary and secondary alcohols. murdoch.edu.au This method is noted for its rapid reaction times, with esterification occurring within 20-25 minutes for primary alcohols and 40 minutes for secondary alcohols. murdoch.edu.au
Microwave-assisted synthesis in the presence of ionic liquids like [bmim][BF4] has also been shown to facilitate the monoesterification of alkylphosphonic acids with C2–C4 alcohols, achieving selectivities of 80–98%. researchgate.netmdpi.com These monoalkyl phosphonic derivatives can then be converted to dialkyl alkylphosphonates by reacting them with alkyl halides in the presence of triethylamine (B128534) under solvent-free microwave conditions. researchgate.net Another catalytic approach for direct monoesterification utilizes phenylarsonic acid, where the water produced during the reaction is removed azeotropically. tandfonline.com This method has been successfully used to synthesize isopropyl, butyl, cyclohexyl, bornyl, and octadecyl monoesters of methylphosphonic acid. tandfonline.com
A multi-stage route to synthesize alkyl hydrogen methylphosphonates begins with the transesterification of trimethyl phosphite (B83602) with an alcohol, followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. rsc.orgrsc.org The final step involves selective demethylation using bromotrimethylsilane (B50905) and subsequent methanolysis to produce the desired hydrogen phosphonates. rsc.orgrsc.org
The Michaelis-Becker synthesis, a classic method for forming phosphorus-carbon bonds, can be adapted for the preparation of dialkyl methyl phosphonates using a phase-transfer catalyst. researchgate.net This involves the reaction of a dialkyl hydrogen phosphonate (B1237965) with methyl iodide in a two-phase system. researchgate.net
| Esterification Method | Reagents/Catalysts | Products | Key Features | Reference(s) |
| Catalytic Direct Esterification | Silica chloride | Dialkyl methylphosphonates | Rapid reaction at room temperature. | murdoch.edu.au |
| Coupling Reagent Method | Dicyclohexylcarbodiimide (DCC), Sulfuric acid | Dialkyl methylphosphonates | Limited success reported. | murdoch.edu.au |
| Microwave-Assisted Synthesis | Ionic liquid ([bmim][BF4]), Alkyl halides, Triethylamine | Mono- and Dialkyl methylphosphonates | Green method with high selectivity for monoesters. | researchgate.netmdpi.com |
| Catalytic Direct Monoesterification | Phenylarsonic acid | Monoalkyl methylphosphonates | Azeotropic removal of water. | tandfonline.com |
| Multi-Stage Synthesis | Trimethyl phosphite, Alcohol, Methyl iodide, Bromotrimethylsilane | Alkyl hydrogen methylphosphonates | Involves transesterification, Arbusov reaction, and selective demethylation. | rsc.orgrsc.org |
| Phase-Transfer Catalysis | Dialkyl hydrogen phosphonate, Methyl iodide, Phase-transfer catalyst | Dialkyl methylphosphonates | Michaelis-Becker synthesis adaptation. | researchgate.net |
Conversion to Methylphosphonyl Dichlorides as Intermediates
A common and effective strategy for synthesizing derivatives of methylphosphonic acid is to first convert it into a more reactive intermediate, methylphosphonyl dichloride (CH₃P(O)Cl₂). This organophosphorus compound serves as a crucial precursor for producing various esters. The conversion is typically achieved by reacting methylphosphonic acid with a chlorinating agent such as thionyl chloride (SOCl₂). murdoch.edu.au
Once synthesized, methylphosphonyl dichloride readily reacts with alcohols to form dialkyl methylphosphonates. murdoch.edu.au This reaction is generally rapid, with the detection of derivatives occurring within 10 minutes for primary alcohols like methanol (B129727), ethanol, and butan-1-ol, and within 20 minutes for secondary alcohols such as propan-2-ol. murdoch.edu.au However, the reaction may not proceed with all alcohols, as evidenced by the lack of reaction with benzyl (B1604629) alcohol. murdoch.edu.au The identity of the resulting dialkyl methylphosphonates is confirmed through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. murdoch.edu.au This method provides a reliable platform for creating a variety of methylphosphonate esters. murdoch.edu.au
Targeted Methylation Strategies for Analytical Derivatization
Methylphosphonic acid is a polar and non-volatile compound, which makes it unsuitable for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). To overcome this, targeted methylation is employed as a derivatization strategy to convert the acid into a more volatile and less polar methyl ester. This process is crucial for the verification and analysis of methylphosphonic acid, especially in environmental and forensic samples.
Several methylation reagents have been utilized for this purpose. One common, though hazardous, reagent is diazomethane (B1218177), which rapidly converts alkyl phosphonic acids to their corresponding methyl esters. core.ac.uk Safer alternatives have been developed, including trimethylsilyldiazomethane (B103560) (TMS-DM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄). core.ac.uk TMO·BF₄ has been shown to effectively methylate a variety of phosphonic acids, including methylphosphonic acid, at ambient temperature, with methylated products appearing in as little as one hour. nih.gov The reaction is often carried out in solvents like methylene (B1212753) chloride, where the insoluble TMO·BF₄ does not interfere with subsequent GC-MS analysis. nih.gov Another approach involves derivatization with methanolic trimethylphenylammonium hydroxide (B78521). nih.gov
These methylation strategies are essential for the qualitative and quantitative analysis of methylphosphonic acid at low concentrations in various matrices, such as soil and groundwater. nih.govnih.gov
Microbial Biosynthesis of Methylphosphonic Acid
The natural production of methylphosphonic acid is a significant biogeochemical process, particularly in marine environments. This biosynthesis is carried out by specific microorganisms and involves unique enzymatic pathways.
Discovery and Characterization in Marine Microorganisms
The biosynthesis of methylphosphonic acid by marine microbes was a significant discovery that provided a potential explanation for the "oceanic methane (B114726) paradox"—the supersaturation of methane in aerobic ocean waters. nih.govnih.goviu.eduillinois.eduresearchgate.net It was proposed that the catabolism of methylphosphonic acid by phosphorus-starved microbes could release methane. nih.govnih.goviu.eduillinois.eduresearchgate.net
Research identified that the marine archaeon Nitrosopumilus maritimus possesses a biosynthetic pathway to produce methylphosphonate. core.ac.uknih.govnih.goviu.eduillinois.eduresearchgate.net This organism was found to produce cell-associated methylphosphonate esters, which are likely incorporated into exopolysaccharides. core.ac.uknih.goviu.edu The key gene responsible for this synthesis, encoding the enzyme methylphosphonate synthase (MpnS), was identified in N. maritimus. core.ac.uknih.goviu.edu
Subsequent analysis of marine metagenomic datasets, such as the Global Oceanic Survey (GOS), revealed that MpnS homologs are relatively common in marine microbes. core.ac.uknih.goviu.edu This suggests that the capacity to synthesize methylphosphonate is not limited to N. maritimus but is more widespread among marine bacteria and archaea. nih.govau.dk The presence of MpnS has also been confirmed in the abundant marine bacterium Pelagibacter ubique (SAR11 clade). hawaii.edunih.gov The widespread distribution of these genes supports the hypothesis that microbial methylphosphonate production is a significant source of this compound in the marine environment, subsequently fueling methane production through its degradation. hawaii.edunih.gov
| Microorganism | Key Finding | Significance | Reference(s) |
| Nitrosopumilus maritimus | Encodes a pathway for methylphosphonate biosynthesis and produces cell-associated methylphosphonate esters. | First direct evidence of methylphosphonate biosynthesis in a marine microbe, linking it to the oceanic methane paradox. | core.ac.uknih.govnih.goviu.eduillinois.eduresearchgate.net |
| Candidatus Pelagibacter ubique | Confirmed to possess a functional methylphosphonate synthase (MpnS). | Demonstrates that methylphosphonate biosynthesis is present in one of the most abundant marine microorganisms, highlighting its potential global significance. | hawaii.edunih.gov |
| Various Marine Microbes (from metagenomic data) | Presence of MpnS homologs in diverse marine microbial communities. | Suggests that methylphosphonate biosynthesis is a common trait among marine microbes. | core.ac.uknih.goviu.edu |
Enzymatic Mechanisms of Methylphosphonate Synthase (MpnS)
Methylphosphonate synthase (MpnS) is the key enzyme responsible for the biosynthesis of the carbon-phosphorus bond in methylphosphonate. nih.govau.dk It catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) to methylphosphonate and carbon dioxide in an oxygen-dependent reaction. nih.govhawaii.edunih.govacs.org MpnS is a non-heme iron-dependent oxygenase. nih.govhawaii.edunih.govacs.org
Structural and mechanistic studies have revealed unique features of MpnS. Unlike the canonical 2-histidine-1-carboxylate facial triad (B1167595) found in many non-heme iron enzymes, MpnS possesses an unusual 2-histidine-1-glutamine iron-coordinating triad. hawaii.edunih.govbiocyc.org The substrate, 2-HEP, coordinates to the Fe(II) center through its hydroxyl oxygen and one of the phosphonate oxygens. hawaii.edunih.gov
The proposed catalytic mechanism involves the activation of molecular oxygen by the iron center. acs.org The reaction is thought to begin with the stereospecific abstraction of a hydrogen atom from the C2 position of 2-HEP. nih.govacs.org This is followed by a series of steps involving C-C bond cleavage. acs.orgportlandpress.comresearchgate.net A key intermediate in the reaction is a methylphosphonate radical. acs.orgportlandpress.com In the MpnS active site, this radical is proposed to abstract a hydrogen atom from a formate (B1220265) intermediate, leading to the formation of methylphosphonate and the release of CO₂. nih.govacs.org This mechanism differs from the related enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD), which also processes 2-HEP but produces hydroxymethylphosphonate. nih.govnih.gov The differences in the active site, particularly the glutamine ligand in MpnS, are thought to direct the reaction towards methylphosphonate formation. nih.govportlandpress.com
3 Genetic and Metagenomic Insights into Biosynthesis Pathways
Genetic and metagenomic investigations have been pivotal in uncovering the widespread and diverse nature of methylphosphonic acid (MPn) biosynthesis, particularly in marine environments. These studies have identified key genes and entire biosynthetic gene clusters (BGCs) responsible for producing MPn, providing a molecular explanation for the long-standing "methane paradox" of the aerobic ocean. nih.govillinois.edu
The foundational step in the vast majority of phosphonate biosynthetic pathways is the formation of a stable carbon-phosphorus (C-P) bond. nih.govnih.gov This crucial rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) is catalyzed by the enzyme phosphoenolpyruvate mutase (Ppm), encoded by the ppm gene. microbiologyresearch.orgpnas.org Due to its central role, the ppm gene serves as a reliable molecular marker for identifying the genetic potential for phosphonate biosynthesis in microbial genomes and metagenomic datasets. nih.govpnas.org Following the initial C-P bond formation, the pathway to MPn typically involves several subsequent enzymatic steps. Phosphonopyruvate is often converted to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase (Ppd). nih.govmicrobiologyresearch.org
A landmark discovery was the identification of a putative phosphonate biosynthetic gene cluster in the marine archaeon Nitrosopumilus maritimus, a member of the highly abundant Thaumarchaeota. nih.goviu.edu This cluster contained not only the expected genes for the early steps of phosphonate synthesis (ppm and ppd) but also a novel gene, designated mpnS. iu.edu Researchers demonstrated that the MpnS enzyme, a non-heme Fe(II)-dependent oxygenase, catalyzes the final, defining step in the pathway: the oxidative cleavage of a C-C bond in the precursor 2-hydroxyethylphosphonate (HEP) to form methylphosphonic acid and bicarbonate. iu.eduportlandpress.com This discovery provided the first direct genetic and biochemical evidence for MPn biosynthesis. illinois.eduiu.edu
Metagenomic screening, particularly of the Global Ocean Survey (GOS) dataset, has revealed the widespread distribution of the key mpnS gene, suggesting that MPn biosynthesis is a common trait among marine microbes. nih.govfrontiersin.org Homologs of mpnS and associated pathway genes have been identified on numerous DNA scaffolds, often clustered with genes for sulfatases and nucleotidyl transferases, implying the production of complex methylphosphonate esters, such as those found on the exopolysaccharides of N. maritimus. nih.goviu.edu This analysis has implicated a diverse range of microorganisms in MPn production. Notably, mpnS homologs have been found in members of the SAR11 clade (e.g., Pelagibacter), which are among the most abundant organisms in the ocean, underscoring the potential for significant MPn production on a global scale. iu.edufrontiersin.orgresearchgate.net
The prevalence of the ppm gene, the precursor pathway marker, is also remarkably high. Studies show it is present in approximately 5% of sequenced bacterial genomes and 7% of genome equivalents in metagenomic datasets, spanning diverse phyla such as Proteobacteria, Firmicutes, and Cyanobacteria. nih.govpnas.org The co-occurrence of ppm and mpnS in various marine metagenomes strongly supports the widespread genetic capacity for MPn synthesis in the marine biosphere. pnas.orgresearchgate.net
Table 1: Key Genes in Methylphosphonic Acid Biosynthesis
| Gene | Enzyme | Function | Organism of Discovery/Key Study | Citation |
|---|---|---|---|---|
ppm |
Phosphoenolpyruvate Mutase (Ppm) | Catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), forming the initial C-P bond. | General phosphonate pathways | nih.govmicrobiologyresearch.orgpnas.org |
ppd |
Phosphonopyruvate Decarboxylase (Ppd) | Decarboxylates PnPy to form phosphonoacetaldehyde (PnAA). | General phosphonate pathways | nih.govmicrobiologyresearch.org |
mpnS |
Methylphosphonic Acid Synthase (MpnS) | Catalyzes the Fe(II)- and O₂-dependent oxidative cleavage of 2-hydroxyethylphosphonate (HEP) to yield methylphosphonic acid (MPn). | Nitrosopumilus maritimus | nih.goviu.eduportlandpress.com |
Environmental Fate and Degradation Mechanisms of Methylphosphonic Acid
Hydrolytic Degradation Pathways
While aqueous solutions of methylphosphonic acid are generally stable and show almost no hydrolysis without an external energy source like UV light, its degradation behavior can be understood by examining related processes, such as the hydrolysis of its precursors and the influence of environmental conditions on these reactions. acs.orgpnnl.gov
The influence of relative humidity (RH) is a critical factor in the heterogeneous hydrolysis of phosphonic compounds. Studies on the hydrolysis of solid methylphosphonic anhydride (B1165640) (MPAN) to methylphosphonic acid (MPA) demonstrate a strong dependency on the availability of atmospheric moisture. rsc.orgosti.govrsc.org The degradation rate of MPAN increases dramatically with rising relative humidity. At room temperature, the time required for 50% conversion of MPAN to MPA decreases from over 700 hours at 33% RH to just 7 hours at 75% RH. rsc.orgosti.gov
Table 1: Effect of Relative Humidity on the Hydrolysis of Methylphosphonic Anhydride (MPAN) to Methylphosphonic Acid (MPA) This interactive table summarizes the time required for 50% conversion of MPAN at various relative humidity levels at room temperature.
| Relative Humidity (%) | Time for 50% Conversion (hours) |
| 33 | 761 ± 54 |
| 43 | 33 ± 4 |
| 54 | 17 ± 2 |
| 75 | 7 ± 1 |
| Data sourced from Myers et al. (2021). rsc.orgosti.gov |
The pH of the aqueous medium significantly influences the degradation rate of methylphosphonic acid, primarily in the context of photo-oxidation. acs.orgresearchgate.net Research indicates that MPA degradation is enhanced in both acidic and alkaline conditions compared to a neutral medium. rsc.org In one study, the degradation efficiency after 50 hours of UV exposure was 96% in acidic (pH 2) and alkaline (pH 10, 13) solutions, but only 84% in a neutral (pH 7) solution. rsc.org
The degradation follows first-order kinetics, with the rate constants varying significantly with pH. rsc.org The fastest degradation rate was observed at pH 10, which was approximately 3.3 times faster than at pH 7. rsc.org This is because the ionic form of MPA changes with pH; it exists as different ionized species in acidic and alkaline environments, which can weaken the molecular bonds and accelerate the photolysis reaction. rsc.org Similarly, other research confirmed that degradation is more extensive and rapid under alkaline conditions (pH 8) compared to acidic conditions (pH 3). acs.orgnih.gov Density functional theory (DFT) calculations support these findings, indicating that alkaline conditions are more favorable for the cleavage of the C–P bond. acs.org
Table 2: Kinetic Parameters for the UV Degradation of Methylphosphonic Acid at Different pH Values This interactive table presents the photolysis half-life and first-order reaction rate constants for MPA degradation under various pH conditions.
| pH | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 2 | 17.32 | 0.040 |
| 7 | 23.10 | 0.030 |
| 10 | 10.05 | 0.069 |
| 13 | 7.07 | 0.098 |
| Data sourced from Zhang & Ji (2019). rsc.org |
Photochemical Degradation Processes
Photochemical degradation, particularly induced by UV radiation, is a primary pathway for the breakdown of the highly stable methylphosphonic acid molecule. acs.org This process involves the absorption of light energy, leading to the cleavage of the carbon-phosphorus (C-P) bond. acs.org
Under UV irradiation, methylphosphonic acid absorbs energy and transitions to an excited state. acs.org This excitation makes the molecule more reactive, facilitating the cleavage of the stable C-P bond and ultimately resulting in the formation of orthophosphate (PO₄) as a final product. acs.orgresearchgate.net The degradation process is significant, with studies showing approximately 90% of MPA being degraded within 68 hours of UV treatment. acs.org The proposed mechanism suggests that the excited MPA molecule interacts with other species in the solution to form free radicals, which are instrumental in breaking the C-P bond. acs.org The final degradation products include not only inorganic phosphoric acid but also methanol (B129727) and formic acid. researchgate.net
Reactive oxygen species (ROS) play a crucial role in the photochemical degradation of methylphosphonic acid. acs.orgrsc.org The primary species responsible for the C-P bond cleavage has been identified as the hydroxyl radical (•OH). acs.orgresearchgate.netresearchgate.net This was determined through ROS-quenching experiments, where the addition of specific scavengers inhibited the degradation process. acs.org
For instance, 2-propanol, a known scavenger of hydroxyl radicals, and sodium azide (B81097) (NaN₃), which scavenges both singlet oxygen (¹O₂) and hydroxyl radicals, were used to probe the reaction. The degradation rate of MPA decreased significantly in the presence of both scavengers, confirming the importance of ROS. acs.org By comparing the effects of the two scavengers, it was calculated that hydroxyl radicals were responsible for over 90% of the degradation at both acidic (pH 3) and alkaline (pH 8) conditions. acs.org Further support comes from Density Functional Theory (DFT) calculations, which show that the energy barriers for C-P bond cleavage initiated by other ROS like singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂˙⁻) are extremely high, making their involvement unlikely under normal conditions. acs.org
Table 3: Photolysis Rate Constants of Methylphosphonic Acid with and without ROS Scavengers This interactive table shows the impact of radical scavengers on the first-order rate constant (k) of MPA degradation, highlighting the role of ROS.
| Condition | Rate Constant (k) at pH 3 (h⁻¹) | Rate Constant (k) at pH 8 (h⁻¹) |
| MPn alone | 0.98 × 10⁻² | 1.77 × 10⁻² |
| + 2-propanol (•OH scavenger) | 0.07 × 10⁻² | 0.06 × 10⁻² |
| + NaN₃ (¹O₂ and •OH scavenger) | 0.31 × 10⁻² | 0.60 × 10⁻² |
| Data sourced from Xia et al. (2019). acs.org |
Advanced analytical techniques such as multi-labeled water isotope probing (MLWIP) and density functional theory (DFT) have been instrumental in elucidating the precise mechanisms of methylphosphonic acid's photodegradation. acs.orgresearchgate.netrsc.org
The MLWIP approach, which uses water with varying oxygen isotopic compositions (δ¹⁸O), was applied to track the source of oxygen in the final orthophosphate product. acs.org The results confirmed that during the C-P bond cleavage, one oxygen atom from an external source is incorporated into the phosphate (B84403) molecule. acs.orgresearchgate.net The isotopic analysis also revealed that the proportion of oxygen incorporated from ambient water into the phosphate product varies with the pH of the solution. acs.orgresearchgate.net
Complementary to these experimental findings, DFT simulations were used to model the photo-oxidation reaction process. acs.orgrsc.org These theoretical calculations corroborated the experimental results from ROS-quenching studies, confirming that the C-P bond is cleaved by hydroxyl radicals (OH−/•OH) and not by other reactive oxygen species. acs.orgresearchgate.netresearchgate.net The DFT models also helped establish that alkaline conditions are more energetically favorable for the C-P bond cleavage, which aligns with the observed degradation kinetics. acs.org
Microbial Catabolism and Biogeochemical Cycling
Methylphosphonic acid (MPn), a significant component of marine dissolved organic phosphorus, serves as a crucial phosphorus source for various microorganisms, particularly in nutrient-depleted environments. acs.orgnih.gov Its breakdown is central to biogeochemical cycling, linking the phosphorus, carbon, and potentially methane (B114726) cycles through distinct microbial pathways. researchgate.netpnas.org
The most well-documented route for methylphosphonic acid catabolism is the Carbon-Phosphorus (C-P) lyase pathway. researchgate.net This pathway is utilized by a wide range of bacteria to cleave the highly stable C-P bond in various phosphonates, thereby liberating inorganic phosphate (Pi) for cellular use. nih.gov A key and environmentally significant byproduct of the C-P lyase-mediated degradation of methylphosphonic acid is methane. acs.orgresearchgate.net
The genetic basis for this pathway is the phn operon, which comprises 14 cistrons (phnC to phnM in Escherichia coli). nih.govpnas.org Within this operon, a suite of seven proteins—PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, and PhnM—are believed to constitute the C-P lyase enzyme complex. pnas.org Research has shown that a core complex of PhnG, PhnH, PhnI, PhnJ, and PhnK purifies together. pnas.org
The degradation process is a multi-step enzymatic cascade:
The pathway is initiated by the PhnI, G, H, and L proteins, which convert methylphosphonic acid and ATP into α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP) and adenine. nih.gov
The PhnM protein, a phosphatase, then hydrolyzes RPnTP to form 5-phospho-α-D-ribosyl-1-phosphonate (PRPn) and pyrophosphate. nih.gov
The final and critical step is catalyzed by PhnJ, a radical S-adenosylmethionine (SAM) enzyme, which cleaves the C-P bond in PRPn to release methane and 5-phospho-α-D-ribose-1,2-cyclic phosphate (PRcP). nih.govoup.com
This phosphate-acquisition strategy is prevalent not only in the oligotrophic, oxic upper ocean but has also been identified in groundwater ecosystems, indicating its broad environmental relevance. oup.comnih.gov
Until recently, the C-P lyase pathway was the only known mechanism for the biological degradation of methylphosphonic acid. researchgate.net However, research has unveiled an alternative, oxidative pathway in certain marine bacteria, such as Gimesia maris. acs.orgresearchgate.net This discovery reveals a new metabolic fate for methylphosphonic acid in the environment. acs.org
Unlike the C-P lyase pathway, this oxidative route does not produce methane. acs.orgportlandpress.com Instead, it breaks down methylphosphonic acid into formate (B1220265) and inorganic phosphate. acs.orgresearchgate.net The marine planctomycete Gimesia maris can utilize methylphosphonic acid as its sole phosphorus source despite lacking the phn operon that encodes the C-P lyase machinery. acs.org The presence of this oxidative pathway has also been suggested in other significant marine microbes, including Prochlorococcus, highlighting that methylphosphonic acid can be cycled without contributing to methane production. researchgate.net
Table 1: Comparison of Microbial Degradation Pathways for Methylphosphonic Acid
| Feature | Carbon-Phosphorus Lyase Pathway | Oxidative Degradation Pathway (Gimesia maris) |
| Primary End Products | Methane and Inorganic Phosphate acs.orgoup.com | Formate and Inorganic Phosphate acs.orgresearchgate.net |
| Genetic Locus | phn operon acs.orgpnas.org | Locus containing phnY** and phnZ1 genes acs.org |
| Key Enzyme Complex | PhnGHIJKLM pnas.org | GmPhnY* and GmPhnZ1 acs.orgportlandpress.com |
| Environmental Role | Phosphate acquisition, aerobic methane production oup.comnih.gov | Phosphate acquisition acs.org |
| Example Organism | Escherichia coli, Pelagibacterales nih.govnih.gov | Gimesia maris, Prochlorococcus acs.orgresearchgate.net |
The oxidative degradation of methylphosphonic acid in Gimesia maris is carried out by a specific two-enzyme system: GmPhnY* and GmPhnZ1. acs.orgportlandpress.com These enzymes were identified and characterized, revealing a stepwise process for cleaving the C-P bond.
GmPhnY *: This enzyme, also known as methylphosphonate (B1257008) hydroxylase, is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent dioxygenase. portlandpress.comqmul.ac.uk It requires Fe(II) to function and catalyzes the first step of the pathway: the hydroxylation of methylphosphonic acid to form hydroxymethylphosphonic acid. acs.orgqmul.ac.uk
GmPhnZ1 : This enzyme, a (hydroxymethyl)phosphonate dioxygenase, belongs to the histidine-aspartate hydrolase superfamily and is also an iron-dependent oxygenase. researchgate.netenzyme-database.org It requires Fe(II) and catalyzes the second and final step, oxidizing hydroxymethylphosphonic acid to yield formic acid and inorganic phosphate. acs.orgenzyme-database.org
In G. maris, this enzymatic system is specific to methylphosphonic acid and does not process other phosphonates like 2-aminoethylphosphonic acid. acs.org
**Table 2: Key Enzymes in the Oxidative Degradation of Methylphosphonic Acid in *Gimesia maris***
| Enzyme Name | Gene Name | Enzyme Class | Cofactors/Requirements | Reaction Catalyzed | Product(s) |
| Methylphosphonate hydroxylase | GmPhnY* | Fe/2OG dependent dioxygenase portlandpress.comqmul.ac.uk | Fe(II), 2-oxoglutarate, O₂ qmul.ac.uk | Hydroxylation of methylphosphonate acs.org | Hydroxymethylphosphonate, succinate, CO₂ qmul.ac.uk |
| (Hydroxymethyl)phosphonate dioxygenase | GmPhnZ1 | Oxygenase enzyme-database.org | Fe(II), O₂ enzyme-database.org | Oxidation of hydroxymethylphosphonate acs.org | Formate, phosphate enzyme-database.org |
The microbial catabolism of methylphosphonic acid is a critical process with far-reaching biogeochemical consequences.
The C-P lyase pathway is the likely explanation for the "oceanic methane paradox"—the persistent supersaturation of methane in vast, oxygenated regions of the open ocean where methanogens, which are typically strict anaerobes, cannot thrive. nih.govresearchgate.netcore.ac.uk The biosynthesis of methylphosphonic acid by marine archaea like Nitrosopumilus maritimus and its subsequent degradation by other microbes provides a direct biological source for this methane. nih.govresearchgate.netcore.ac.uk This aerobic methane production is estimated to contribute as much as 4% to the total global methane budget. nih.govresearchgate.net Studies in the oligotrophic North Atlantic have measured potential net rates of methylphosphonate-driven methane formation at a median of 0.4 nmol of methane per liter per day. nih.govresearchgate.net
From the perspective of the global phosphorus cycle, phosphonates, including methylphosphonic acid, represent a vital reservoir of this life-limiting nutrient. pnas.orguml.edu In the vast, phosphate-depleted regions of the world's oceans, the ability to cleave the C-P bond of methylphosphonic acid gives microorganisms a competitive advantage. nih.govnih.gov The liberation of phosphate from this compound directly fuels microbial growth and primary production. nih.govresearchgate.net It has been estimated that phosphorus released from phosphonate (B1237965) metabolism can sustain a substantial portion—a median of 11% in one study—of surface carbon fixation in oligotrophic regions. nih.govresearchgate.net The existence of both methane-producing and non-methane-producing degradation pathways underscores the central role of methylphosphonic acid as a link between the marine phosphorus and carbon cycles. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Methylphosphonic Acid Detection and Quantification
Chromatographic Techniques for Trace Analysis
Trace analysis of methylphosphonic acid (MPA), a key and stable hydrolysis product of several nerve agents, necessitates highly sensitive and selective analytical methods. Chromatographic techniques coupled with mass spectrometry are the primary tools for its unambiguous identification and quantification in various, often complex, matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of chemical warfare agent degradation products. nih.gov It offers high chromatographic resolution and definitive identification based on mass spectra. However, due to the high polarity and low volatility of methylphosphonic acid, it cannot be directly analyzed by GC-MS. murdoch.edu.auacs.org Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. murdoch.edu.au
To make methylphosphonic acid and its related alkyl methylphosphonic acids (AMPAs) amenable to GC-MS analysis, their polar phosphonic acid group must be chemically modified. The most common strategies are silylation and alkylation (including esterification and methylation), which replace the acidic protons with non-polar groups, thereby increasing volatility. researchgate.net
Silylation: This is one of the most frequently used derivatization methods. It involves reacting the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netoup.com The TBDMS derivatives are generally more stable than TMS derivatives. spectroscopyonline.com Silylation with BSTFA and 10% TMCS has been optimized for the analysis of related compounds, with reactions carried out at 90°C for 150 minutes to ensure high conversion rates. oup.com
Esterification and Methylation: This approach converts the phosphonic acid into an ester, typically a methyl or benzyl (B1604629) ester.
Methylation: Diazomethane (B1218177) was historically a standard reagent for methylating phosphonic acids due to its high reactivity under mild conditions. osti.gov However, due to its toxicity and explosive nature, safer alternatives are preferred. Trimethylsilyldiazomethane (B103560) (TMSDAM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) are effective methylating agents that produce methyl esters suitable for GC-MS analysis. osti.govresearchgate.net Trimethyloxonium tetrafluoroborate is a stable solid that can efficiently methylate phosphonic acids in various matrices, with optimal derivatization achieved within two hours at room temperature. osti.govmdpi.com
Pentafluorobenzylation: This method uses a reagent like pentafluorobenzyl bromide to create PFB esters, which are stable and can be analyzed with high sensitivity using negative chemical ionization (NCI) mass spectrometry. researchgate.net
Benzylation: Benzylation, often using benzyl halides, provides adducts with higher molecular weights, leading to longer retention times which can be advantageous in separating them from matrix interferences. nih.gov
The following table summarizes various derivatization strategies for methylphosphonic acid and its analogs for GC-MS analysis.
| Derivatization Strategy | Reagent(s) | Resulting Derivative | Key Features & Conditions |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ester | A very common method; reaction conditions can be optimized (e.g., 90°C for 140-150 min) to maximize yield. oup.com |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | Produces stable derivatives, often used for trace analysis in environmental samples. spectroscopyonline.com |
| Methylation | Diazomethane (CH₂N₂) | Methyl ester | A powerful and highly reactive agent, but its use is limited due to its toxicity and explosive nature. osti.gov |
| Methylation | Trimethylsilyldiazomethane (TMSDAM) | Methyl ester | A safer alternative to diazomethane for producing methyl esters. researchgate.net |
| Methylation | Trimethyloxonium tetrafluoroborate (TMO•BF₄) | Methyl ester | A stable solid reagent that efficiently methylates phosphonic acids at room temperature within hours, minimizing interferences. osti.govmdpi.com |
| Esterification | Pentafluorobenzyl (PFB) bromide | Pentafluorobenzyl ester | Creates derivatives that are highly sensitive in negative chemical ionization (NCI) mode. researchgate.net |
| Esterification | Benzyl trichloroacetimidates | Benzyl ester | An alternative method for benzylation that can proceed under neutral or slightly acidic conditions. nih.gov |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation and pre-concentration technique that is particularly useful for analyzing volatile and semi-volatile compounds in complex matrices like soil or water. nih.govnews-medical.net In the context of methylphosphonic acid analysis, HS-SPME is coupled with the derivatization step. nih.gov
The process involves placing the sample (e.g., soil suspended in water) in a sealed vial. nih.gov After an in-situ derivatization of the non-volatile methylphosphonic acid to a volatile ester, the vial is heated to a specific temperature. news-medical.netnih.gov A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is then exposed to the headspace (the gas phase above the sample). news-medical.netnih.gov The volatile derivatives partition from the sample matrix into the headspace and are adsorbed onto the fiber. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a GC-MS, where the derivatives are thermally desorbed for analysis. nih.govmdpi.com
This technique has been successfully developed for the GC-MS analysis of nerve agent degradation products, with optimization of parameters such as fiber type, headspace time, and temperature leading to detection limits in the picogram per milliliter (pg/mL) range. nih.gov HS-SPME is advantageous as it is rapid, requires minimal sample volume, and reduces matrix interference since the non-volatile components of the sample are left behind. mdpi.comemich.edu
Despite its utility, the GC-MS analysis of methylphosphonic acid is fraught with challenges.
Derivatization Inefficiency and Byproducts: The derivatization reaction itself can be a source of problems. Incomplete derivatization leads to poor sensitivity and inaccurate quantification. Furthermore, the derivatization reagents can introduce interfering byproduct peaks into the chromatogram. jst.go.jp
Matrix Effects: Environmental and biological samples are inherently complex. Soil matrices can contain components that suppress the derivatization reaction or adsorb the analytes, leading to low recovery yields. researchgate.netjst.go.jp For instance, the presence of magnesium and calcium ions extracted from environmental samples can interfere with silylation methods. murdoch.edu.au Similarly, urine samples contain numerous acidic components that can co-elute with and interfere with the analytes of interest. oup.com
Interference from Other Organophosphorus Compounds: The widespread use of organophosphorus pesticides (OPPs) in agriculture means they can be present in environmental samples. spectroscopyonline.com As these compounds also contain phosphorus, they or their degradation products can potentially interfere with the detection of methylphosphonic acid, leading to false positives if the chromatographic separation or mass spectrometric detection is not sufficiently specific. spectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and often preferred technique for the analysis of methylphosphonic acid and its alkylated analogs. oup.comnih.gov A significant advantage of LC-MS is its ability to analyze polar, non-volatile, and thermally labile compounds in their native form, often eliminating the need for the challenging derivatization step required for GC-MS. researchgate.netnih.gov
Methodologies using techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents allow for the effective separation of these highly polar compounds from complex sample matrices. spectroscopyonline.comnih.gov LC-MS/MS (tandem mass spectrometry) provides excellent selectivity and sensitivity, with detection limits for methylphosphonic acid in water and soil extracts reported in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. researchgate.netnih.govzldm.ru
The choice of ionization source is critical in LC-MS for achieving optimal sensitivity. For methylphosphonic acid and related compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like methylphosphonic acid. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For phosphonic acids, negative ion mode ESI is generally superior, providing higher sensitivity and selectivity. helsinki.fi The signal intensity in ESI can be further enhanced by the post-column addition of certain organic solvents, such as aprotic solvents or long-chain alcohols, which can increase the signal-to-noise ratio by factors of up to 60 and 19, respectively. nih.govacs.org Reactive DESI, a variant of ESI, can enhance specificity by reacting the analyte with a reagent in the spray solvent to form characteristic anionic adducts. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source that is generally more suitable for less polar compounds. While it has been used for the analysis of chemical warfare agent hydrolysis products, studies comparing ionization techniques have shown that APCI is significantly less sensitive and efficient for the identification of isopropyl methylphosphonic acid (a close analog of MPA) compared to ESI. researchgate.netresearchgate.nethelsinki.fi
The following table compares the performance of ESI and APCI for the analysis of methylphosphonic acid and its analogs based on reported findings.
| Ionization Source | Ionization Mode | Sensitivity | Key Findings |
| Electrospray Ionization (ESI) | Negative Ion | High | Considered the best method for identification. Provides excellent limits of detection (LOD) and quantification (LOQ). helsinki.fi Signal can be significantly enhanced with post-column solvent addition. nih.gov |
| Electrospray Ionization (ESI) | Positive Ion | Moderate | Can be used, but generally less sensitive than negative ion mode for these compounds. nih.gov |
| Atmospheric Pressure Chemical Ionization (APCI) | Negative & Positive Ion | Low to Moderate | Shown to be the least sensitive and least efficient ionization technique for isopropyl methylphosphonic acid. helsinki.fi LC-ESI-MS offers an order of magnitude greater sensitivity than LC-APCI-MS for phosphonic acids. researchgate.net |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Speciation
Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful elemental analysis technique that offers exceptional sensitivity for the detection of methylphosphonic acid. thermofisher.com This method relies on an inductively coupled plasma source to atomize and ionize the sample, with a mass spectrometer to separate and quantify the ions. thermofisher.comwikipedia.org For phosphorus-containing compounds like methylphosphonic acid, ICP-MS provides element-specific detection, which is a significant advantage when analyzing complex samples. nih.gov
The primary challenge in the ICP-MS analysis of phosphorus is the potential for polyatomic interferences, particularly from nitrogen-containing species present in the plasma and the sample matrix. researchgate.net However, the implementation of collision/reaction cell technology has largely overcome this issue. By introducing a gas such as helium into the cell, interfering polyatomic ions can be effectively removed, thereby reducing the background signal and enhancing the detection limits for phosphorus. researchgate.net
When coupled with separation techniques like high-performance liquid chromatography (HPLC), ICP-MS allows for the speciation of different organophosphorus compounds. nih.govresearchgate.net This hyphenated technique, HPLC-ICP-MS, enables the separation of methylphosphonic acid from other related compounds, followed by its highly sensitive and specific detection. For instance, a method using reversed-phase ion-pairing HPLC coupled with ICP-MS has been successfully developed for the simultaneous analysis of methylphosphonic acid and other degradation products. researchgate.net This approach has demonstrated low detection limits, making it suitable for environmental monitoring of soil and water samples. researchgate.net
Table 1: Detection Limits for Methylphosphonic Acid and Related Compounds by RP-IP-HPLC-ICP-MS
| Compound | Detection Limit (pg/mL) |
| Methylphosphonic acid (MPA) | 139 |
| Ethyl methylphosphonic acid (EMPA) | 263 |
| Isopropyl methylphosphonic acid (IMPA) | 183 |
Data sourced from research on the analysis of organophosphorus chemical warfare agent degradation products. researchgate.net
Ion Chromatography (IC) for Aqueous and Biological Samples
Ion chromatography (IC) is a widely employed technique for the analysis of ionic species in various matrices, including aqueous and biological samples. oup.comchrom-china.comnih.gov It is particularly well-suited for the separation of highly polar and ionizable compounds like methylphosphonic acid. chrom-china.comnih.gov The separation mechanism in IC is based on the interaction of the analyte ions with a charged stationary phase. nih.gov
For the analysis of methylphosphonic acid, anion-exchange chromatography is typically used. nih.gov The coupling of IC with mass spectrometry (IC-MS) provides a powerful tool for both the separation and unequivocal identification of methylphosphonic acid, even in complex matrices such as urine. nih.gov This combination allows for the sensitive and selective determination of underivatized methylphosphonic acid and related alkylphosphonic acids. nih.gov The use of IC-MS has been instrumental in the analysis of clinical and environmental samples for the presence of nerve agent metabolites. oup.comchrom-china.comopcw.org
The versatility of IC allows for the use of different organic modifiers in the mobile phase to enhance the selectivity and achieve separation of closely related compounds. oup.com This technique has proven effective for the determination of methylphosphonic acid and its various alkylated derivatives in a single analytical run. oup.comopcw.org
Spectroscopic Characterization Techniques
Spectroscopic methods play a crucial role in the structural elucidation and quantitative analysis of methylphosphonic acid, as well as in monitoring its formation and degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P-NMR) for Quantitative Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P-NMR), is an exceptionally powerful technique for the analysis of phosphorus-containing compounds. researchgate.netmdpi.com The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which results in sharp and well-resolved signals, making it ideal for both qualitative and quantitative analysis. mdpi.comresearchgate.net
³¹P-NMR provides direct and unambiguous detection of methylphosphonic acid. indexcopernicus.com The chemical shift of the phosphorus nucleus in methylphosphonic acid is characteristic and allows for its identification in a mixture of compounds. indexcopernicus.com For quantitative purposes, an internal standard is often employed. mdpi.comrsc.org Methylphosphonic acid itself has been successfully used as an internal standard for the quantification of phosphate (B84403) in beverages, demonstrating its utility and the reliability of the ³¹P-NMR method. rsc.org
The technique is non-destructive and generally requires minimal sample preparation, which is a significant advantage, especially for the analysis of biological samples like urine and plasma. indexcopernicus.com Studies have shown that ³¹P-NMR can be used for the direct analysis of nerve agent metabolites, including methylphosphonic acid, in these complex biological matrices without the need for extensive sample pretreatment. indexcopernicus.com The method has demonstrated linearity over a range of concentrations, making it suitable for quantitative applications. indexcopernicus.com
Table 2: ³¹P-NMR Chemical Shifts of Methylphosphonic Acid and a Related Compound
| Compound | pH | Chemical Shift (ppm) |
| Methylphosphonic acid (MPA) | 1 | 31.4 |
| Isopropyl methylphosphonic acid (IMPA) | 1 | 31.9 |
Data obtained from a study on the detection of nerve agent metabolites in biological samples. indexcopernicus.com
Infrared (IR) and Raman Spectroscopies for Degradation Monitoring and Solid-State Analysis
Infrared (IR) and Raman spectroscopies are vibrational spectroscopy techniques that provide information about the chemical bonds and molecular structure of a compound. rsc.orgresearchgate.net These methods are particularly useful for monitoring the degradation of precursor compounds to methylphosphonic acid in the solid state. rsc.orgresearchgate.netosti.gov
Both IR and Raman spectroscopy have been employed to study the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid. rsc.orgresearchgate.net These non-invasive techniques can be used to monitor the reaction progress over time by quantifying the concentrations of the reactant and product based on their characteristic vibrational bands. rsc.org Raman spectroscopy has been shown to be particularly effective in these studies, as it is less sensitive to changes in the physical form of the sample, such as deliquescence, which can occur at higher humidity levels. rsc.orgresearchgate.net
Surface-enhanced Raman spectroscopy (SERS) is a variation of Raman spectroscopy that offers significantly enhanced sensitivity, allowing for the detection of trace amounts of analytes. SERS has been utilized to characterize the different vibrational modes of methylphosphonic acid in various environmental conditions. nih.gov
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Functionalized Materials
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface analysis techniques that are used to characterize materials that have been functionalized with methylphosphonic acid or its derivatives. materialinterface.comrsc.orgmdpi.com
XRD provides information about the crystalline structure of a material. materialinterface.comresearchgate.net It can be used to identify the crystalline phases present in a sample and to determine the effects of functionalization on the material's structure. researchgate.netsid.ir For example, XRD has been used to investigate the crystal structure of graphene oxide before and after functionalization with amino methylphosphonic acid. sid.ir
XPS, on the other hand, provides information about the elemental composition and chemical states of the elements on the surface of a material. materialinterface.com This technique is highly surface-sensitive and can be used to confirm the successful attachment of phosphonic acid groups to a substrate. rsc.orgsid.ir High-resolution XPS can provide detailed information about the chemical bonding environment of the phosphorus, carbon, and oxygen atoms, which helps in understanding the mechanism of functionalization. sid.ir
Table 3: XPS Binding Energies for Functional Groups on Graphene Oxide
| Bond | Binding Energy (eV) |
| C=C | 285 |
| C-OH | 286.2 |
| C-O-C | 278.1 |
| C=O | 288.2 |
| O=C-OH | 289.1 |
Data from a study on the functionalization of graphene oxide with amino methyl phosphonic acid. sid.ir
Immunochemical and Biosensoric Detection Platforms
In recent years, there has been a growing interest in the development of immunochemical and biosensor-based platforms for the rapid and sensitive detection of methylphosphonic acid. These approaches offer the potential for in-field analysis and can be highly specific.
One innovative approach involves the use of Förster resonance energy transfer (FRET)-based biosensors. nih.govacs.org In this system, quantum dots are functionalized with oligonucleotide aptamers that have a specific affinity for methylphosphonic acid. nih.govacs.org When the target molecule binds to the aptamer, it induces a conformational change that alters the FRET signal, allowing for quantitative detection. nih.govacs.org This type of biosensor has been successfully used to detect methylphosphonic acid in complex matrices like artificial urine with a detection limit comparable to some chromatographic methods. nih.govacs.org
Electrochemical biosensors represent another promising avenue for methylphosphonic acid detection. These sensors often utilize molecularly imprinted polymers (MIPs) to create specific recognition sites for the target analyte. The binding of methylphosphonic acid to the MIP can be detected through changes in the electrochemical signal. These platforms can offer high sensitivity and selectivity. nih.gov Furthermore, the use of nanomaterials, such as carbon nanotubes and magnetic nanoparticles, in the construction of these biosensors can significantly enhance their performance. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) represents a powerful immunochemical tool for the detection of organophosphorus compounds like methylphosphonic acid. The development of monoclonal antibodies (MAbs) with high specificity and affinity has been a cornerstone of this approach. nih.govnih.gov
Researchers have successfully developed direct competitive ELISAs using monoclonal antibodies produced against soman (B1219632) derivatives. nih.gov In one such study, monoclonal antibodies were generated by immunizing mice with a soman derivative, methyl phosphonic acid, p-aminophenyl 1,2,2,-trimethyl-propyl diester (MATP), linked to human serum albumin (HSA). nih.gov This led to the production of several monoclonal antibodies, primarily of the IgG1 and IgG2a subclasses. nih.gov
The sensitivity of these ELISAs is a key performance metric. Competitive inhibition enzyme immunoassay (CIEIA) formats have demonstrated the ability to detect free MATP at concentrations in the micromolar range, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 2.5 x 10⁻⁶ mol/l to 4.3 x 10⁻⁴ mol/l. nih.gov The detectable concentration for MATP was as low as 5.4 x 10⁻⁷ mol/l, with a total assay time of 280 minutes. nih.gov By linking the hapten to horseradish peroxidase (HRPO), the total duration of the direct competitive ELISA was significantly reduced to 40 minutes. nih.gov For the nerve agent soman itself, an optimized direct competitive ELISA using these monoclonal antibodies could detect concentrations as low as 5.0 x 10⁻⁷ mol/l. nih.gov The assay has also been successfully used to detect soman in various biological matrices, including human, goat, rabbit, and chicken serum, as well as in milk and tap water, with detection limits in the range of 1.3 x 10⁻⁶ to 2.0 x 10⁻⁶ mol/l. nih.gov
The specificity of the monoclonal antibodies is another critical factor. Studies have shown that the developed antibodies exhibit minimal cross-reactivity with other nerve agents like sarin (B92409) and tabun, and no cross-reactivity with VX. nih.gov This high degree of specificity is crucial for the unambiguous identification of the target analyte in complex samples.
Table 1: Performance of ELISA for Organophosphorus Compound Detection
| Target Analyte | Assay Format | Monoclonal Antibody Source | IC50 Value | Detection Limit | Assay Duration | Reference |
|---|---|---|---|---|---|---|
| MATP | CIEIA | Immunized BALB/c Mice | 2.5 x 10⁻⁶ - 4.3 x 10⁻⁴ mol/l | 5.4 x 10⁻⁷ mol/l | 280 min | nih.gov |
| MATP | Direct Competitive ELISA | Immunized BALB/c Mice | Not Reported | Not Reported | 40 min | nih.gov |
| Soman | Direct Competitive ELISA | Immunized BALB/c Mice | Not Reported | 5.0 x 10⁻⁷ mol/l | 40 min | nih.gov |
| Soman in Biological Samples | Direct Competitive ELISA | Immunized BALB/c Mice | Not Reported | 1.3 x 10⁻⁶ - 2.0 x 10⁻⁶ mol/l | Not Reported | nih.gov |
Aptasensor Design and Application (e.g., Gold Nanoparticle-Based Colorimetric Assays)
Aptasensors have emerged as a promising alternative to antibody-based assays for the detection of small molecules like methylphosphonic acid. Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be engineered to bind to specific targets with high affinity and selectivity. ajchem-a.comikm.org.my Gold nanoparticle (AuNP)-based colorimetric assays are a particularly attractive application of aptasensors due to their simplicity and the ability to produce a visual color change. ikm.org.myglobalauthorid.com
The principle behind these sensors often involves the aggregation or dispersion of AuNPs, which results in a distinct color shift. In the presence of the target analyte, the aptamer undergoes a conformational change, leading to the aggregation of the AuNPs and a color change from red to blue. ikm.org.my The synthesis of citrate-capped gold nanoparticles (cit-AuNPs) is a common starting point for these sensors. ajchem-a.comikm.org.my
The optimization of aptasensor performance is crucial for achieving high sensitivity and reliability. Response surface methodology has been employed to optimize factors such as the concentration of cit-AuNPs, the concentration of the DNA aptamer, and the incubation period. researchgate.netikm.org.my One study found the optimal conditions to be a cit-AuNP concentration of 0.34 nM, a DNA aptamer concentration of 3.9 µM, and an incubation time of 18 minutes. ikm.org.my Another study identified optimal conditions as 300 µL of cit-AuNPs and 1 µL of 1 µM DNA aptamer. ajchem-a.comajchem-a.com
Under optimized conditions, these colorimetric aptasensors have demonstrated a linear response to MPA concentrations. For instance, a linear range of 5.0 to 30.0 mM with a limit of detection (LOD) of 0.3 mM has been reported. ajchem-a.comajchem-a.com Another approach using Förster resonance energy transfer (FRET) with quantum dots and DNA aptamers achieved a detection limit of 743 nM for MPA in artificial urine. nih.govacs.org
Table 2: Gold Nanoparticle-Based Colorimetric Aptasensors for Methylphosphonic Acid (MPA) Detection
| Sensor Type | Key Components | Optimized Parameters | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Colorimetric Aptasensor | cit-AuNPs, DNA Aptamer | 0.34 nM cit-AuNPs, 3.9 µM DNA Aptamer, 18 min incubation | Not Reported | Not Reported | ikm.org.my |
| Colorimetric Aptasensor | cit-AuNPs, DNA Aptamer | 300 µL cit-AuNPs, 1 µL of 1 µM DNA Aptamer | 5.0 - 30.0 mM | 0.3 mM | ajchem-a.comajchem-a.com |
| FRET-based Biosensor | Quantum Dots, DNA Aptamers, Quencher Molecules | Not specified | Not Reported | 743 nM (in artificial urine) | nih.govacs.org |
Sample Preparation and Matrix Effects in Environmental and Biological Sample Analysis
The accurate analysis of methylphosphonic acid in environmental and biological samples is often complicated by the presence of interfering substances in the sample matrix. oup.com Therefore, effective sample preparation techniques are essential to isolate the analyte of interest and minimize matrix effects.
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from complex matrices. researchgate.netnus.edu.sg The optimization of SPE methods for methylphosphonic acid and its derivatives involves the careful selection of the sorbent material and elution conditions to achieve high recovery and purity. researchgate.netnih.gov
A variety of SPE sorbents have been investigated for their ability to retain alkyl methylphosphonic acids (AMPAs). These include zirconium dioxide (ZrO2), titanium dioxide (TiO2), polymeric mixed-mode anion exchange resins, and porous graphitic carbon. nih.govresearchgate.net Zirconium dioxide has shown high affinity for AMPAs and is compatible with liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net An on-line SPE-LC-MS method using a ZrO2 column allowed for the determination of AMPAs in aqueous soil extracts at concentrations as low as 0.05-0.5 µg/L. nih.gov
Other novel SPE materials have also been developed. For example, a polymeric anion exchange film synthesized on a gold plate has been used for the selective extraction of organophosphonic acids. nih.gov This method demonstrated detection limits between 0.1 and 0.4 µg/mL and recoveries ranging from 50% to 110% in aqueous solutions with various interferences. nih.gov Molecularly imprinted polymers (MIPs) have also been explored as SPE sorbents for their high selectivity towards target analytes. nus.edu.sg
The optimization of SPE protocols includes conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. For instance, a method for analyzing glyphosate (B1671968) and methylphosphonic acid involved conditioning a molecularly imprinted polymer (MIP) with water, loading the sample, and eluting the analytes with 0.1 M HCl. researchgate.net
Table 3: Optimized Solid-Phase Extraction (SPE) Methods for Methylphosphonic Acid and Related Compounds
| Sorbent Material | Target Analytes | Sample Matrix | Key Findings | Limit of Detection/Quantitation | Reference |
|---|---|---|---|---|---|
| Zirconium Dioxide (ZrO2) | Alkyl Methylphosphonic Acids (AMPAs) | Aqueous Soil Extracts | High affinity and compatibility with LC-MS. | 0.05-0.5 µg/L | nih.govresearchgate.net |
| Poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride] film | Organophosphonic Acids | Aqueous Solution | Selective extraction with good recovery. | 0.1 - 0.4 µg/mL | nih.gov |
| Molecularly Imprinted Polymer (MIP) | Glyphosate and Methylphosphonic Acid | Drinking Water | Effective quantitation without derivatization. | 0.031 mg/kg for methylphosphonic acid | researchgate.net |
| Strong Anion-Exchange Resin | Glyphosate and Aminomethylphosphonic acid (AMPA) | Water Samples | High recovery and precision. | Not specified | researchgate.net |
Desalting Procedures for Complex Matrices (e.g., Electrodialysis)
High salt concentrations in sample matrices, such as seawater or urine, can significantly interfere with the analysis of polar compounds like methylphosphonic acid. uni-rostock.denih.gov These salt matrix effects can lead to ion suppression in mass spectrometry and reduced recovery in SPE. oup.comuni-rostock.de Therefore, desalting procedures are often necessary for the reliable analysis of such samples. uni-rostock.de
Electrodialysis (ED) has been shown to be a suitable technique for separating organic compounds from salt ions in high-salinity samples like seawater. uni-rostock.denih.gov This method utilizes ion-exchange membranes and an electric potential to remove salt ions from the sample, thereby reducing matrix effects in subsequent analyses. uni-rostock.de The implementation of an ED desalting procedure has been shown to improve the recovery of methylphosphonic acid on SPE materials. nih.gov The application of ED prior to instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS), can lead to uniform chromatographic behavior and low matrix effects. uni-rostock.de
While effective, it is important to note that some loss of the target analyte can occur during electrodialysis through passage across the membranes or adsorption to the system components. uni-rostock.de The physicochemical properties of the analyte play a role in the extent of this loss. uni-rostock.de Despite this, the combination of electrodialysis with SPE has enabled the detection of organophosphonates like glyphosate and AMPA in seawater at concentrations in the low ng/L range. uni-rostock.de
Forensic and Chemical Weapons Convention Cwc Verification Research
Methylphosphonic Acid as a Nerve Agent Degradation Biomarker
Methylphosphonic acid (MPA) is a crucial biomarker in the forensic investigation of chemical warfare nerve agent (CWNA) use. murdoch.edu.au It serves as the terminal and highly stable hydrolysis product of several organophosphorus nerve agents, including Sarin (B92409) (GB), Soman (B1219632) (GD), Cyclosarin (GF), and VX. murdoch.edu.aupreprints.org The degradation pathway typically involves the initial hydrolysis of the nerve agent to its corresponding O-alkyl methylphosphonic acid (AMPA), which then undergoes a much slower hydrolysis to form MPA. chromatographytoday.comgtfch.org
The presence of MPA or specific AMPAs in environmental or biological samples is a significant indicator of nerve agent exposure. researchgate.netdiva-portal.org This is because these phosphonic acids are not naturally occurring and have limited industrial applications, making their detection a strong piece of forensic evidence. chromatographytoday.com For instance, the detection of isopropyl methylphosphonic acid points to the use of Sarin, while pinacolyl methylphosphonic acid indicates the use of Soman. gtfch.org These degradation products can be detected in various matrices, including soil, water, vegetation, blood, and urine, sometimes long after the initial exposure. chromatographytoday.comgtfch.orgnih.gov
The stability of these biomarkers allows for retrospective analysis, which is vital for CWC verification and investigating allegations of use. researchgate.net Research has demonstrated the persistence of these analytes on surfaces and in environmental samples, reinforcing their role as reliable long-term markers. researchgate.netrsc.org
Table 1: Nerve Agents and their Corresponding Methylphosphonic Acid Biomarkers
| Nerve Agent | Primary Hydrolysis Product (AMPA) | Final Hydrolysis Product |
| Sarin (GB) | Isopropyl methylphosphonic acid | Methylphosphonic acid (MPA) |
| Soman (GD) | Pinacolyl methylphosphonic acid | Methylphosphonic acid (MPA) |
| Cyclosarin (GF) | Cyclohexyl methylphosphonic acid | Methylphosphonic acid (MPA) |
| VX | Ethyl methylphosphonic acid (EMPA) | Methylphosphonic acid (MPA) |
Analytical Challenges in CWC-Related Sample Analysis
The analysis of methylphosphonic acid and related AMPAs for CWC verification is fraught with analytical challenges, primarily stemming from their chemical properties. These compounds are highly polar, non-volatile, and lack a strong chromophore, which complicates their detection and quantification. chromatographytoday.comspectroscopyonline.com
A significant challenge is their unsuitability for direct analysis by gas chromatography-mass spectrometry (GC-MS), a standard method in many laboratories. murdoch.edu.au To be analyzed by GC-MS, the polar phosphonic acids must first be converted into more volatile and less polar derivatives. murdoch.edu.auspectroscopyonline.com This derivatization process, often involving silylation or methylation, adds time and complexity to the analysis and can be a source of variability. murdoch.edu.audiva-portal.orgresearchgate.net
While liquid chromatography-mass spectrometry (LC-MS) is better suited for polar compounds, it also presents difficulties. chromatographytoday.com The high polarity of MPA and AMPAs results in poor retention on conventional reversed-phase LC columns, making their separation from other sample components challenging. chromatographytoday.com Specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) or the use of porous graphitic carbon columns, are often required for effective separation and sensitive detection. chromatographytoday.com
Furthermore, samples collected during CWC inspections or from alleged use sites are often complex matrices, such as soil, oil, or biological fluids. nih.govnih.gov These matrices can contain numerous interfering substances that suppress the ionization of the target analytes in the mass spectrometer source, leading to reduced sensitivity and potential false negatives. spectroscopyonline.com Therefore, extensive sample preparation, including extraction and clean-up steps, is crucial but also time-consuming, highlighting the need for robust and highly selective analytical methods to achieve the low detection limits (sub-parts-per-billion) required by the OPCW. chromatographytoday.comacs.org
Table 2: Summary of Analytical Challenges and Mitigation Strategies
| Challenge | Primary Analytical Technique Affected | Common Mitigation Strategy |
| High Polarity / Low Volatility | Gas Chromatography (GC) | Chemical Derivatization (e.g., silylation, esterification) to increase volatility. murdoch.edu.auchromatographytoday.com |
| Poor Chromatographic Retention | Liquid Chromatography (LC) | Use of specialized columns (e.g., HILIC, porous graphitic carbon); optimization of mobile phase. chromatographytoday.com |
| Matrix Effects / Interferences | Mass Spectrometry (MS) | Extensive sample preparation (e.g., solid-phase extraction), use of tandem MS (MS/MS) for higher selectivity. chromatographytoday.comacs.org |
| Need for Low Detection Limits | GC-MS, LC-MS | High-resolution mass spectrometry (HRMS), optimized sample preparation, tandem MS. chromatographytoday.comresearchgate.net |
Development of Rapid In-Field Detection Technologies
To address the challenges of off-site laboratory analysis and to provide timely information during inspections, there is significant research into developing rapid, portable, and field-deployable technologies for the detection of methylphosphonic acid and its precursors. murdoch.edu.au On-site analysis is preferred in CWC verification as it allows for the immediate resolution of ambiguities. google.com
One area of focus is the development of faster and simpler derivatization methods that can be used in the field with portable GC-MS instruments. murdoch.edu.aumurdoch.edu.au Research has explored novel reagents and reaction conditions to reduce the time and complexity of this critical step. For example, a method involving the conversion of MPA to methylphosphonyl dichloride followed by rapid reaction with an alcohol has shown promise as a proof-of-concept for in-field derivatization. murdoch.edu.au
Beyond GC-MS, other technologies are being adapted for field use. Microchip electrophoresis (MCE) systems coupled with capacitively coupled contactless conductivity detection (C4D) offer the potential for rapid analysis (under 2 minutes) of phosphonic acids in a portable format. mdpi.com These devices have demonstrated detection limits in the low mg/L range for alkyl methylphosphonic acids. mdpi.com
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have also been developed. nih.gov These methods rely on the specific binding of monoclonal antibodies to the target analyte or a functionalized version of it, providing a sensitive and specific detection system that can be configured into rapid test kits. nih.gov Additionally, simple colorimetric micro spot tests have been created as screening tools. google.com These tests produce a visible color change in the presence of phosphonic acids, offering a quick, albeit less specific, indication of their presence in a sample. google.com
Table 3: Emerging In-Field Detection Technologies for Methylphosphonic Acid
| Technology | Principle | Key Advantages | Reported Performance |
| Rapid Derivatization / Portable GC-MS | Converts MPA to a volatile ester for GC-MS analysis. murdoch.edu.au | High specificity of MS detection. | Derivatives detected within 10-20 minutes. murdoch.edu.au |
| Microchip Electrophoresis (MCE-C4D) | Separates ions based on electrophoretic mobility in a microfluidic chip. mdpi.com | Rapid analysis time, portability. | Analysis under 2 min; detection limits of 1.3–4.5 mg/L. mdpi.com |
| ELISA Immunoassay | Uses specific antibody-antigen binding for detection. nih.gov | High sensitivity and specificity, potential for simple test kits. | Rapid and sensitive assay developed. nih.gov |
| Colorimetric Spot Test | Chemical reaction produces a visible color change (e.g., yellow spot on blue background). google.com | Simple, fast, inexpensive screening. | Detectable at the 100 ng level. google.com |
Advanced Applications and Derivatization Chemistry of Methylphosphonic Acid
Role as a Precursor in Organic Synthesis (e.g., Phosphonate (B1237965) Molecules, Nerve Agent Synthesis)
Methylphosphonic acid and its derivatives are fundamental building blocks in organic synthesis, particularly for creating the carbon-phosphorus (C-P) bond that is central to all phosphonates. nih.gov A common method for its synthesis involves the Michaelis-Arbuzov reaction, where triethylphosphite reacts with methyl chloride to form diethyl methylphosphonate (B1257008). wikipedia.orgscielo.br This dialkyl phosphonate can then be hydrolyzed to yield methylphosphonic acid. wikipedia.org
The reactivity of methylphosphonic acid allows for the synthesis of a diverse array of phosphonate-containing molecules. These compounds are valued for their biological activity, often acting as mimics of natural phosphate (B84403) esters or carboxylates, but with enhanced stability against enzymatic hydrolysis due to the robust C-P bond. nih.gov This property has led to their use in the development of antiviral agents and other pharmaceuticals. semanticscholar.org For instance, phosphonate analogs of nucleosides have been synthesized to bypass the initial intracellular phosphorylation step, a critical process for the activation of many anti-HIV drugs. semanticscholar.org
A significant and notorious application of methylphosphonic acid derivatives is in the synthesis of chemical warfare nerve agents. Methylphosphonic dichloride (DC) and methylphosphonic difluoride (DF) are key precursors to G-series nerve agents like Sarin (B92409) (GB) and Soman (B1219632) (GD). nih.govoup.com Sarin, for example, is isopropyl methylphosphonofluoridate, and Soman is pinacolyl methylphosphonofluoridate. oup.comdtic.mil The synthesis involves reacting the corresponding alcohol with a methylphosphonic dihalide. The hydrolysis of these nerve agents or their precursors ultimately yields methylphosphonic acid as a stable degradation product, which is often used as a biomarker for detecting their prior presence. nih.govoup.com
| Precursor | Reaction | Product(s) | Application/Significance |
| Triethyl phosphite (B83602) | Michaelis-Arbuzov reaction with methyl chloride | Diethyl methylphosphonate | General synthesis of methylphosphonic acid and its esters. wikipedia.orgscielo.br |
| Methylphosphonic dichloride | Reaction with sodium fluoride (B91410) or sodium hexafluorosilicate | Methylphosphonic difluoride | Key precursor in the synthesis of Sarin and Soman. dtic.mil |
| Methylphosphonic dichloride/difluoride | Hydrolysis | Methylphosphonic acid | Stable degradation product used for forensic analysis of nerve agent use. nih.gov |
| Methylphosphonic difluoride | Disproportionation with methylphosphonic acid | Methylphosphonofluoridic acid | Thermal degradation product of Sarin and Soman. dtic.mil |
Functionalization for Material Science Applications (e.g., Graphene Oxide Composites)
The chemical properties of methylphosphonic acid and its derivatives, such as aminomethylphosphonic acid (AMPA), make them suitable for modifying the surfaces of materials to enhance their properties. sid.ir A notable application is the functionalization of graphene oxide (GO). GO possesses various oxygen-containing functional groups (epoxy, hydroxyl, carboxyl) that can be leveraged for chemical modification. sid.irmdpi.com
Researchers have successfully synthesized graphene oxide functionalized with amino methyl phosphonic acid (AMPA-GO) using methods like the modified Hummers method. sid.iriau.irdoaj.org The functionalization can occur through mechanisms such as "nucleophilic displacement" and "condensation reaction," where amine groups from AMPA are grafted onto the GO structure. sid.iriau.ir This modification introduces phosphonic acid groups onto the GO nanosheets.
The introduction of these functional groups significantly alters the material's properties. The phosphonic acid moieties can act as chelating agents for heavy metals, suggesting potential applications in water treatment and environmental remediation. sid.iriau.ir Furthermore, the functionalization of GO can improve its dispersibility and interfacial bonding with polymer matrices, leading to enhanced mechanical properties in composite materials. mdpi.commdpi.com For example, GO modified with other amine-containing compounds has been shown to significantly increase the tensile strength, elastic modulus, and flexural strength of epoxy resin composites. mdpi.com
| Material | Functionalizing Agent | Synthesis Method | Key Findings | Potential Application |
| Graphene Oxide (GO) | Amino Methyl Phosphonic Acid (AMPA) | Modified Hummers Method | Successful grafting of AMPA onto GO nanosheets confirmed by FTIR, XRD, and XPS analysis. sid.iriau.ir | Water treatment, removal of heavy metals (e.g., lead, strontium). sid.iriau.ir |
| Graphene Oxide (GO) | 4,4′-Oxydianiline | Covalent grafting reaction | Enhanced interfacial bonding with epoxy resin. mdpi.com | High-strength polymer composites. mdpi.com |
Synthetic Analogs in Chemical Biology and Enzymology (e.g., Modified Nucleic Acids, Glycosyl Phosphate Analogs)
In chemical biology, methylphosphonate groups are used to create synthetic analogs of biologically important molecules to probe or modulate biological processes. The replacement of a phosphate group with a phosphonate creates an isostere that is resistant to enzymatic cleavage. nih.govsemanticscholar.org
Modified Nucleic Acids: One of the most established applications is the modification of the phosphodiester backbone in nucleic acids. Replacing the charged phosphodiester linkage with a neutral methylphosphonate group creates methylphosphonate nucleic acids (MPNA). nih.govbiosyn.com This modification confers several key properties:
Nuclease Resistance: The C-P bond is not recognized by nucleases, significantly increasing the in vivo stability of the oligonucleotide. nih.govresearchgate.net
Improved Cellular Uptake: The neutral backbone is thought to enhance passive diffusion across cell membranes. biosyn.com
However, this modification can also lower the oligonucleotide's ability to hybridize with target sequences and may interfere with the activation of RNase H, an enzyme crucial for the mechanism of some antisense therapies. biosyn.com Despite these challenges, research has shown that incorporating 5′-O-methylphosphonate units into antisense oligonucleotides can significantly increase the cleavage activity of E. coli RNase H, up to three-fold compared to natural heteroduplexes. nih.govoup.com These have been termed MEPNA (MEthylPhosphonate Nucleic Acid). nih.govoup.com
| Property | Natural Phosphodiester Linkage | Methylphosphonate Linkage |
| Charge | Anionic | Neutral biosyn.com |
| Nuclease Stability | Low | High nih.govresearchgate.net |
| RNase H Activation | Yes | Can be inhibitory biosyn.com |
| Hybridization Affinity | High | Generally lower biosyn.com |
Glycosyl Phosphate Analogs: Methylphosphonates also serve as analogs for glycosyl phosphates, which are key components of molecules like lipophosphoglycans found in pathogens such as Leishmania. glycoforum.gr.jp The synthesis of stable analogs of these biomolecules is crucial for studying their biological functions and for developing potential vaccines or therapeutics. glycoforum.gr.jp Studies have evaluated the activity of P-modified analogs as acceptor substrates for enzymes. While phosphorothioate (B77711) and boranophosphate analogs retained significant activity, the methylphosphonate analog was not an acceptor substrate for the enzyme eMPT, indicating that the specific modification at the phosphorus center is critical for enzymatic recognition. glycoforum.gr.jp
Application as an Analytical Reference Standard (e.g., ³¹P-NMR Internal Standard)
Methylphosphonic acid serves as a reliable analytical reference standard, particularly in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org ³¹P-NMR is a powerful technique for the quantitative determination of phosphorus-containing compounds. researchgate.net For accurate quantification, an internal standard is required.
Methylphosphonic acid (MPA) has been successfully introduced as an internal standard for determining the phosphorus content in complex matrices like carbonated beverages. rsc.orgrsc.orgresearchgate.net Its utility stems from several key characteristics:
Chemical Shift: It produces a distinct signal in the ³¹P-NMR spectrum that does not overlap with the signals of common analytes like inorganic phosphate.
Stability: It is chemically stable under the conditions required for sample preparation and analysis.
Linear Response: The area of its NMR peak shows a linear correlation with its concentration, which is essential for quantitative analysis. rsc.orgrsc.org
Studies have demonstrated that the quantitative ³¹P-NMR method using MPA as an internal standard is reliable and simple, with results showing good agreement with traditional spectrophotometric methods. rsc.orgrsc.org Beyond its role as a quantitative standard, methylphosphonate has also been characterized as a ³¹P-NMR pH indicator, as its chemical shift is sensitive to pH changes. nih.gov However, its permeability across cell membranes can limit its application as an intracellular pH indicator in some biological systems. nih.gov
| Parameter | Value/Property | Significance |
| Application | Internal Standard | Allows for accurate quantification of phosphorus-containing compounds. rsc.orgrsc.org |
| Technique | ³¹P-NMR Spectroscopy | Provides specific and direct measurement of phosphorus nuclei. researchgate.net |
| Matrix | Carbonated Beverages | Demonstrates effectiveness in complex sample matrices. rsc.orgrsc.org |
| Response | Linear | Ensures a direct correlation between signal intensity and concentration. rsc.orgrsc.org |
| pH Sensitivity | pKa sensitive to temperature, ionic strength, and cations | Can be used as a pH indicator, though with some limitations. nih.gov |
Theoretical and Computational Studies on Methylphosphonic Acid Reactivity and Interactions
Quantum Chemical Calculations for Reaction Mechanisms (e.g., Photo-oxidation, Solubility)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in simulating reaction processes and understanding molecular interactions. rsc.orgnih.gov These calculations provide insights into reaction pathways, transition states, and the energies involved, which are often difficult to determine experimentally. researchgate.netrsc.org
Photo-oxidation: The photo-degradation of methylphosphonic acid has been investigated using DFT to simulate the reaction process involving reactive oxygen species (ROS). rsc.orgresearchgate.net Studies combining experimental results with DFT calculations have shown that the cleavage of the stable carbon-phosphorus (C–P) bond in MPA is facilitated by hydroxyl radicals (•OH) and hydroxide (B78521) ions (OH⁻), rather than other ROS. rsc.org The degradation kinetics are more significant under alkaline conditions, with the process being more rapid in the initial stages of the reaction. rsc.orgnih.gov DFT calculations, performed at levels such as M06-2X/6-311G+(d,p), help in mapping the relaxed potential energy surface to identify transition states and confirm that they connect the reactants and products for each elementary reaction step. researchgate.net This mechanistic modeling provides critical insights into the environmental fate of MPA and other phosphonate (B1237965) compounds. rsc.org
Solubility: Quantum chemical calculations have also been used to understand the solubility of methylphosphonic acid in various solvents. researchgate.net Using the Gaussian 09 program, studies have indicated that the solubility of MPA is dependent on the polarity of the solvent and the specific interactions between MPA and solvent molecules. researchgate.net These computational approaches complement experimental solubility data by providing a molecular-level explanation for the observed trends, aiding in the selection of appropriate solvents and the design of separation processes. researchgate.net
Molecular Dynamics Simulations of Environmental Fate
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is valuable for predicting how substances like methylphosphonic acid interact with environmental components, which is key to understanding their environmental fate and transport. princeton.edu
While specific MD simulation studies focused exclusively on the environmental fate of methylphosphonic acid are not extensively detailed in the provided literature, the methodology has been widely applied to similar organophosphorus compounds. researchgate.net For example, MD simulations have been used to model the solvation and diffusion of dimethyl methylphosphonate (B1257008) (DMMP), a common simulant for nerve agents, in aqueous solutions. researchgate.net These simulations reveal complex molecular-scale structures and dynamic properties that arise from the competing hydrophobic and hydrophilic interactions within the molecule and with water. researchgate.net
Furthermore, reactive force fields (e.g., ReaxFF) in conjunction with MD simulations can be used to study the chemical degradation of contaminants in water by species like the hydroxyl radical. arxiv.org This approach allows for the identification of reaction pathways and products. arxiv.org The principles from these simulations on related compounds can be applied to predict the behavior of methylphosphonic acid, such as its adsorption onto mineral surfaces, partitioning between water and solids, and interactions with soil organic matter, all of which are critical processes controlling its persistence and mobility in the environment. princeton.edu
Modeling of Solubility and Thermodynamic Properties
The solubility of methylphosphonic acid in various organic solvents has been determined experimentally and correlated using several thermodynamic models. researchgate.net This data is crucial for chemical process design and for understanding the compound's behavior in different environments.
Experimental solubility of methylphosphonic acid was measured in six different organic solvents over a temperature range of 288.15 K to 318.15 K. researchgate.net The mole fraction solubility was found to increase with temperature in all tested solvents. researchgate.net
Solubility Data Correlation: The experimental data were correlated with several well-known thermodynamic models, including the modified Apelblat equation, the Wilson model, the nonrandom two-liquid (NRTL) model, and the UNIQUAC model. researchgate.net These models are used to mathematically describe the experimental solubility data as a function of temperature. researchgate.net
| Temperature (K) | Mole Fraction Solubility (10³x) |
|---|
Thermodynamic Properties: From the experimental solubility data, apparent thermodynamic properties of dissolution, including the dissolution enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol), were calculated using the modified van't Hoff equation. researchgate.net These parameters provide insight into the energetic favorability of the dissolution process.
| Solvent | ΔH°sol (kJ/mol) | ΔG°sol (kJ/mol) | ΔS°sol (J/mol·K) |
| Ethanol | 18.59 | 10.39 | 27.50 |
| n-Propanol | 19.34 | 11.02 | 27.91 |
| i-Propanol | 20.32 | 12.01 | 27.87 |
| Acetone | 24.31 | 14.88 | 31.62 |
| Butanone | 24.11 | 15.22 | 29.80 |
| Ethyl Acetate | 27.68 | 17.20 | 35.16 |
| Data calculated at a mean harmonic temperature of 302.83 K. researchgate.net |
Conformational Analysis using Computational Methods
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. dergipark.org.tr This is crucial as a molecule's conformation can significantly influence its reactivity and physical properties. Computational methods, such as molecular mechanics and quantum-chemical calculations (e.g., DFT), are powerful tools for this purpose. researchgate.netmdpi.com
For a molecule like methylphosphonic acid, rotation can occur around single bonds, leading to different spatial orientations. A computational conformational analysis typically involves these steps:
Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of one or more dihedral angles. dergipark.org.tr This scan helps to identify all possible low-energy conformations.
Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized to find the most stable conformer geometries. nih.gov
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like entropy and free energy. nih.gov
While specific studies detailing the conformational analysis of methylphosphonic acid were not found, this standard methodology has been applied to a wide range of similar organophosphorus compounds. researchgate.netmdpi.com For instance, DFT methods with hybrid functionals like B3PW91 have been successfully used to find possible conformations and study the polarity and spatial structure of complex organophosphorus molecules. mdpi.com Such studies determine the relative energies of different conformers, identifying the most likely structures the molecule will adopt under given conditions. mdpi.com
Emerging Research Directions and Future Perspectives
Unraveling Novel Biogeochemical Pathways (e.g., Marine Methane (B114726) Paradox)
One of the most significant areas of emerging research is the role of methylphosphonic acid in global biogeochemical cycles, particularly its connection to the "marine methane paradox." nih.govnih.govcore.ac.ukus-ocb.org This paradox refers to the consistent supersaturation of methane in the aerobic, open ocean, an environment where the known strictly anaerobic pathways of methane production should not occur. nih.govnih.govcore.ac.ukus-ocb.org
Key Research Findings:
A Biotic Methane Source: A compelling hypothesis suggests that the microbial catabolism of methylphosphonic acid is a major source of this oceanic methane. nih.govnih.gov In phosphorus-limited marine environments, some microbes can cleave the stable carbon-phosphorus (C-P) bond of methylphosphonate (B1257008) to acquire essential phosphorus. nih.govus-ocb.orgnih.gov This process, facilitated by the C-P lyase enzyme system, releases methane as a byproduct. nih.govus-ocb.orgnih.gov
Discovery of Biosynthesis: A critical breakthrough was the discovery that methylphosphonate is a natural product synthesized by marine microbes. nih.govcore.ac.uk Research has shown that the marine archaeon Nitrosopumilus maritimus possesses the genetic pathway to produce methylphosphonate esters. nih.govnih.govcore.ac.ukillinois.eduresearchgate.net The prevalence of the key gene for this pathway in marine metagenomic datasets suggests that methylphosphonate biosynthesis is a common process in marine microorganisms, providing a plausible source for the compound that fuels methane production. nih.govnih.govcore.ac.ukillinois.edu
Alternative Metabolic Routes: More recently, research has uncovered alternative, non-methanogenic pathways for methylphosphonic acid degradation. nih.gov An oxidative pathway has been identified in the marine bacterium Gimesia maris. This pathway uses a non-heme Fe(II)-dependent oxygenase to convert methylphosphonic acid into hydroxymethylphosphonic acid, which is then further oxidized to formic acid and inorganic phosphate (B84403), thereby liberating phosphorus without producing methane. nih.gov
Freshwater Systems: The relevance of methylphosphonate metabolism is not confined to marine environments. Studies in freshwater systems, such as Yellowstone Lake, have also linked methane oversaturation in oxic waters to the metabolism of methylphosphonate by specific bacterial populations, including Pseudomonas species. researchgate.net
These discoveries are reshaping the understanding of marine and freshwater carbon and phosphorus cycling, highlighting methylphosphonic acid as a key intermediate.
Table 1: Biogeochemical Pathways of Methyl Methylphosphonic Acid
| Pathway | Key Enzyme System | Primary Byproduct | Organism Example | Biogeochemical Significance |
|---|---|---|---|---|
| C-P Lyase Pathway | Carbon-phosphorus lyase | Methane (CH₄) | Various marine microbes | Contributes to methane production in the aerobic ocean (Marine Methane Paradox). nih.govus-ocb.orgnih.gov |
| Oxidative Pathway | Non-heme Fe(II) dependent oxygenases (PhnY*/PhnZ) | Formic Acid (HCOOH) | Gimesia maris | An alternative, non-methanogenic route for phosphorus acquisition from methylphosphonic acid. nih.gov |
| Biosynthesis | Methylphosphonate Synthase (MpnS) | Methylphosphonate | Nitrosopumilus maritimus | Establishes a natural source of methylphosphonate in marine environments. nih.govcore.ac.uknih.gov |
Enhancing Sensitivity and Selectivity of Analytical Methods
The dual role of methylphosphonic acid as a biogeochemical intermediate and a key degradation product of nerve agents necessitates robust and highly sensitive analytical methods for its detection in complex environmental matrices. chromatographyonline.comwaters.comnih.gov Research is actively focused on overcoming the challenges posed by the compound's high polarity, low volatility, and lack of a strong chromophore. researchgate.net
Key Research Findings:
Chromatography-Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are foundational for analysis. researchgate.netnih.gov LC-MS is particularly advantageous as it often allows for the direct analysis of aqueous samples, whereas GC-MS typically requires a time-consuming derivatization step to make the polar analytes volatile. chromatographyonline.comresearchgate.net Capillary electrophoresis (CE) coupled with MS also offers an alternative for separating charged, polar species like methylphosphonic acid. chromatographyonline.com
Improving Detection Limits: A major research thrust is to push detection limits to lower concentrations. This involves optimizing sample preparation techniques like solid-phase extraction (SPE) and employing isotopically-labeled internal standards for more accurate quantification. nih.gov For high-salinity samples, pre-treatment steps such as electrodialysis have been implemented to improve recovery during SPE. nih.gov
Advanced Materials and Sensors: The development of novel materials is leading to new detection strategies. Nanostructured materials, including manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO₂@NGO/PPy) and nitrogen-doped multi-walled carbon nanotubes (N-MWCNTs), are being investigated for their high sensitivity in detecting simulants like dimethyl methylphosphonate (DMMP). nih.govmdpi.com Molecularly imprinted polymers (MIPs) are being designed to create materials with specific recognition sites for target molecules, significantly enhancing selectivity. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): For unequivocal identification, especially in forensic contexts, tandem mass spectrometry (LC-MS/MS) is crucial. researchgate.net It provides increased structural information, allowing for positive identification and confirmation even in complex matrices. researchgate.net
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| LC-MS/MS | Liquid-phase separation coupled with mass analysis of parent and fragment ions. | High sensitivity and selectivity; direct analysis of aqueous samples. waters.comnih.gov | Matrix effects can cause ion suppression or enhancement. |
| GC-MS | Gas-phase separation coupled with mass analysis. | Excellent separation efficiency; established libraries for identification. nih.gov | Requires derivatization for polar, non-volatile compounds like MPA. chromatographyonline.comresearchgate.net |
| CE-MS | Separation of charged species in an electric field coupled with mass analysis. | High separation efficiency for polar/charged analytes; low sample consumption. chromatographyonline.com | Lower sensitivity compared to LC-MS; interface with MS can be complex. chromatographyonline.com |
| Ion Mobility Spectrometry (IMS) | Separation of ions based on their mobility in a carrier gas. | Very fast analysis times; suitable for on-site detection. researchgate.net | Lower resolution than mass spectrometry; may require thermal desorption for sample introduction. researchgate.net |
Interdisciplinary Research Integrating Environmental Chemistry, Microbiology, and Forensic Science
Future progress in understanding and managing the implications of methylphosphonic acid relies heavily on interdisciplinary collaboration. The compound sits (B43327) at a unique intersection of environmental science, microbiology, and forensic chemistry. jhu.edu
Environmental Chemistry and Microbiology: The investigation of the marine methane paradox is a prime example of this synergy. It connects the chemical detection of methane in the ocean with the microbial pathways that produce and consume methylphosphonic acid, linking cellular metabolism to global biogeochemical cycles. nih.govnih.gov Understanding these connections is crucial for predicting how marine ecosystems might respond to environmental changes like nutrient limitation.
Forensic Science and Analytical Chemistry: Methylphosphonic acid is a stable and persistent hydrolysis product of V-series and G-series nerve agents. chromatographyonline.comwaters.com Its unambiguous detection in soil, water, or biological samples serves as definitive evidence of the use of these chemical weapons. waters.comresearchgate.netnih.gov Therefore, the development of highly sensitive and selective analytical methods is a primary goal in forensic science to support verification of the Chemical Weapons Convention. chromatographyonline.com
Integrating all Three Fields: A new frontier is the application of advanced analytical techniques to answer questions that span all three disciplines. For instance, recent research has employed Orbitrap isotope ratio mass spectrometry (Orbitrap-IRMS) to simultaneously measure the carbon-13 (¹³C) and deuterium (B1214612) (²H) stable isotope ratios in methylphosphonic acid. nih.gov This isotopic "fingerprint" can be used in forensic investigations to trace the geographical origin or synthetic pathway of the parent nerve agent. nih.gov This approach combines sophisticated analytical chemistry with forensic attribution and has implications for understanding the environmental fate and microbial processing of the compound, as biological processes can alter isotopic ratios.
This integrated approach is essential for a holistic understanding of methylphosphonic acid, from its role in microbial life to its significance as an indicator of illicit activities.
Q & A
Q. What are the primary analytical methods for detecting and quantifying MPA and its derivatives in environmental samples?
MPA and its alkyl esters (e.g., EMPA, PMPA) are commonly analyzed via gas chromatography-mass spectrometry (GC-MS) after derivatization with agents like trimethylsilyldiazomethane (TMSDAM) to enhance volatility. Liquid chromatography-mass spectrometry (LC-MS) is also effective for underivatized compounds. Key challenges include optimizing derivatization conditions to minimize side reactions and addressing matrix interference in complex samples (e.g., soil, water). Detection limits for GC-MS methods typically range from 1–10 µg/mL, with precision (RSD) <15% .
Q. How can researchers validate synthetic routes for MPA derivatives, and what are common pitfalls in purification?
MPA esters (e.g., isopropyl methylphosphonic acid) are synthesized via direct reaction of alcohols with methylphosphonic dichloride in toluene, followed by hydrolysis. Yield optimization requires strict control of reaction stoichiometry and moisture. A major challenge is isolating the product from pyrophosphonate intermediates, which hydrolyze during workup. Solvent extraction (e.g., MTBE/water partitioning) achieves >98% purity without vacuum distillation. Validate purity via NMR and HR-MS, ensuring absence of residual chloride or unreacted alcohol .
Q. What toxicity data exist for MPA, and how can researchers address gaps in repeated-dose studies?
The U.S. EPA notes no repeated-dose toxicity data for MPA. Acute toxicity studies suggest low oral toxicity (LD50 >2,000 mg/kg in rats), but chronic effects remain uncharacterized. Researchers should design studies extrapolating from organophosphate analogs (e.g., phenylphosphonic acid) while accounting for MPA’s unique hydrolysis stability. Include endpoints like renal/hepatic function and neurobehavioral effects, with dose ranges reflecting environmental exposure levels (e.g., µg/kg/day) .
Advanced Research Questions
Q. How does simultaneous 13C/2H isotopic analysis via Orbitrap-IRMS enhance forensic tracing of MPA sources?
Orbitrap-IRMS enables concurrent δ13C and δ2H measurements with precisions of 0.9‰ and 3.6‰, respectively, using 60 nmol of sample. This dual-isotope approach distinguishes MPA derived from different precursors (e.g., methylphosphonic dichloride vs. difluoride) by correlating isotopic ratios to synthetic pathways (e.g., carbon feedstock, hydrogen exchange during hydrolysis). Validate against EA-IRMS for 13C, and apply multivariate statistical models to cluster isotopic "fingerprints" in forensic casework .
Q. What experimental strategies resolve contradictions in degradation kinetics of MPA under extreme conditions?
Supercritical water oxidation (SCWO) studies show MPA degradation follows pseudo-first-order kinetics, but rate constants vary with co-solvents (e.g., ethanol accelerates oxidation via radical chain mechanisms). To reconcile discrepancies, use isotopic labeling (e.g., 18O-H2O) to track reaction pathways and model elementary steps (e.g., C-P bond cleavage). Compare results across pH (6–9) and temperature (400–600°C) gradients to identify dominant mechanisms .
Q. How can isotopic enrichment studies improve mechanistic understanding of MPA’s environmental persistence?
Conduct 13C-labelled MPA incubation experiments in soil/water microcosms to track mineralization (via 13CO2 release) and adsorption (via isotopic enrichment in solid phases). Use NanoSIMS or compound-specific isotope analysis (CSIA) to map spatial degradation heterogeneity. Pair with metagenomics to link degradation rates to microbial phosphatase gene expression .
Methodological Recommendations
- For isotopic studies : Calibrate Orbitrap-IRMS with certified standards (e.g., USGS40/41) and correct for instrumental drift using internal reference gases .
- For degradation studies : Use high-pressure reactors with real-time pH monitoring to simulate SCWO conditions, and validate models with Arrhenius plots .
- For toxicity extrapolation : Apply read-across frameworks (OECD QSAR Toolbox) to phosphonic acid analogs, adjusting for MPA’s higher hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
